4-Bromo-1-methyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-8-6(9)3-2-4-7(8)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJWIWNNDYLKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353679-63-6 | |
| Record name | 4-bromo-1-methyl-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
CAS Number: 1240593-33-2
Synonyms: 7-bromo-3-methyl-1H-benzimidazol-2-one, 4-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, a halogenated derivative of the benzimidazolone scaffold. The benzimidazole core is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. Benzimidazolone derivatives, in particular, have garnered significant attention for their diverse biological activities, including roles as antipsychotics, antihistamines, and kinase inhibitors.[1][2] This document details the physicochemical properties, plausible synthetic routes, and potential biological significance of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, targeting researchers and professionals in drug discovery and development. While the specific compound name "4-Bromo-1-methyl-1H-benzo[d]imidazole" was initially queried, "4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one" (CAS 1240593-33-2) is the most chemically accurate and referenced nomenclature for this structure.[3]
Physicochemical Properties
A summary of the key physicochemical properties for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is presented in the table below. These computed properties provide essential information for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| CAS Number | 1240593-33-2 | [3] |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| IUPAC Name | 7-bromo-3-methyl-1H-benzimidazol-2-one | [3] |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 225.97418 Da | [3] |
| Topological Polar Surface Area | 41.1 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical approach to synthesize 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one would start from a brominated and methylated o-phenylenediamine, followed by cyclization.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for benzimidazolone synthesis.[2]
Objective: To synthesize 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Materials:
-
3-Bromo-N1-methylbenzene-1,2-diamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in anhydrous THF.
-
Addition of Carbonyl Source: To the stirred solution at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Potential Biological Activity and Signaling Pathways
The benzimidazolone scaffold is a core component of many biologically active molecules.[2] While specific biological data for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is limited, its structural features suggest potential for various pharmacological activities. The presence of a bromine atom can enhance lipophilicity and may influence binding affinity to biological targets.
Benzimidazole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] For instance, certain benzimidazolone derivatives act as inhibitors of kinases such as Akt, which is a key node in the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and metabolism.
Safety Information
Based on available safety data, 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is a halogenated benzimidazolone derivative with potential for further investigation in medicinal chemistry and drug development. This guide provides a summary of its known properties and outlines a plausible synthetic approach. The broader pharmacological activities of the benzimidazolone class suggest that this compound could be a valuable building block or lead structure for the development of novel therapeutics, particularly in areas such as oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. rsglobal.pl [rsglobal.pl]
- 3. 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7BrN2O | CID 58065723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1H-benzo[d]imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Benzimidazole scaffolds are foundational in a variety of pharmacologically active agents due to their structural similarity to endogenous purines, allowing for interaction with a wide range of biological targets. The introduction of a bromine atom and a methyl group to the benzimidazole core modifies its electronic and steric properties, making it a promising candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. This document details the physicochemical properties, a putative synthetic route, and relevant experimental protocols for the biological evaluation of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| CAS Number | 1353679-63-6 |
Experimental Protocols
While specific literature detailing the synthesis and biological evaluation of this compound is not extensively available, established methodologies for analogous benzimidazole derivatives allow for the construction of reliable experimental protocols.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a multi-step process starting from commercially available precursors. The following protocol is a proposed synthetic route.
Step 1: Synthesis of N-methyl-3-bromo-benzene-1,2-diamine
-
To a solution of 3-bromo-1,2-phenylenediamine in a suitable solvent such as dichloromethane, add one equivalent of a methylating agent (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-3-bromo-benzene-1,2-diamine.
Step 2: Cyclization to form this compound
-
Dissolve the N-methyl-3-bromo-benzene-1,2-diamine from the previous step in an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring for the formation of the benzimidazole ring by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assay: Epidermal Growth Factor Receptor (EGFR)
Given that many benzimidazole derivatives exhibit kinase inhibitory activity, a common and relevant assay is to screen the compound against a panel of kinases. The following is a general protocol for an in vitro luminescent kinase assay for EGFR.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The potential of this compound as an antimicrobial agent can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganism with a known antimicrobial agent) and negative controls (microorganism in broth without any compound).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key experimental workflows relevant to the characterization and potential application of this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies for the compound 4-Bromo-1-methyl-1H-benzo[d]imidazole. Due to the limited availability of comprehensive experimental data for this specific molecule in published literature, this guide also includes information on related isomers where available, to provide a comparative context for researchers in the field of medicinal chemistry and drug development.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| 5-Bromo-1-methyl-1H-benzo[d]imidazole | Data not available in searched literature | Data not available in searched literature |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | Data not available in searched literature | Data not available in searched literature |
| 7-Bromo-1-methyl-1H-benzo[d]imidazole | Data not available in searched literature | Data not available in searched literature |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | A transmission IR spectrum is available.[1] | Data not available in searched literature |
| 5-Bromo-1-methyl-1H-benzo[d]imidazole | Data not available in searched literature | [M+H]⁺: 211.1[2] |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | Data not available in searched literature | Data not available in searched literature |
| 7-Bromo-1-methyl-1H-benzo[d]imidazole | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in the surveyed literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related benzimidazole derivatives.
General Synthesis of Substituted Benzimidazoles:
A common and effective method for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, such as an aldehyde or orthoformate. For the synthesis of N-methylated benzimidazoles, the methylation can be achieved either by using an N-methylated o-phenylenediamine as a starting material or by methylation of the benzimidazole ring after its formation.
Proposed Synthetic Route for this compound:
-
Reaction of 3-Bromo-N¹-methylbenzene-1,2-diamine with an orthoformate: 3-Bromo-N¹-methylbenzene-1,2-diamine can be reacted with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield this compound. The reaction is typically carried out under reflux conditions.
-
Purification: The crude product can be purified using standard techniques such as column chromatography on silica gel.
Spectroscopic Analysis Workflow:
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined in the diagram below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates a simplified logical relationship for the synthesis of a substituted benzimidazole, which is applicable to the target compound.
Caption: Logical flow diagram for the synthesis of a substituted benzimidazole from key starting materials.
References
Physical and chemical properties of 4-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 4-Bromo-1-methyl-1H-benzo[d]imidazole (CAS No. 1353679-63-6) is limited. This guide provides a comprehensive overview based on available information, predictive models, and data from structurally analogous compounds. All predicted data should be confirmed through experimental validation.
Core Compound Properties
This compound is a halogenated heterocyclic compound featuring a benzimidazole core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules. The bromine atom and methyl group substitutions are expected to influence the compound's physicochemical properties and reactivity, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents.[1]
| Property | Value | Source |
| CAS Number | 1353679-63-6 | [1][2] |
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | - |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the benzimidazole ring system and the bromo and methyl substituents.
-
Benzimidazole Core: The benzimidazole ring is generally stable. The nitrogen atoms can act as proton acceptors (bases) or, under strongly basic conditions, the N-H proton (in unsubstituted benzimidazoles) can be removed. The aromatic system can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.
-
Bromo Substituent: The bromine atom on the benzene ring is a versatile functional group. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a key site for molecular elaboration in drug discovery.[1]
-
Methyl Substituent: The N-methyl group at position 1 prevents tautomerism, leading to a single, well-defined isomer. It also increases the lipophilicity of the molecule compared to its N-unsubstituted counterpart.
The compound should be stored in a dry, sealed container at room temperature to ensure stability.[3]
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis involves the formation of the benzimidazole ring followed by methylation.
Step 1: Synthesis of 4-Bromo-1H-benzo[d]imidazole
This step involves the condensation of 3-bromo-1,2-phenylenediamine with formic acid.
-
Materials:
-
3-bromo-1,2-phenylenediamine
-
Formic acid
-
Hydrochloric acid (catalyst)
-
Sodium carbonate (for neutralization)
-
Water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A mixture of 3-bromo-1,2-phenylenediamine and an excess of formic acid is heated at reflux in the presence of a catalytic amount of hydrochloric acid for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.
-
The acidic solution is neutralized by the careful addition of a saturated sodium carbonate solution until a precipitate is formed.
-
The crude 4-Bromo-1H-benzo[d]imidazole is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
-
Step 2: N-Methylation of 4-Bromo-1H-benzo[d]imidazole
This step involves the alkylation of the secondary amine in the imidazole ring.
-
Materials:
-
4-Bromo-1H-benzo[d]imidazole
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
A suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
4-Bromo-1H-benzo[d]imidazole is dissolved in a suitable aprotic solvent.
-
A base is added to the solution to deprotonate the imidazole nitrogen.
-
The methylating agent is added dropwise to the reaction mixture, and it is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Analytical Characterization
While specific spectral data for this compound is not publicly available, the following are the expected analytical characteristics. Commercial suppliers may have this data available upon request.[2]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene and imidazole rings, and a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be diagnostic of the 4-bromo substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the N-methyl group. The carbon bearing the bromine atom would show a characteristic chemical shift. |
| Mass Spec. | The molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with nearly equal intensity). |
| FTIR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the benzimidazole ring, and C-Br stretching. |
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4] The specific biological activity of this compound has not been reported in the public literature.
The bromine atom provides a handle for further chemical modifications, suggesting that this compound is likely a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. These larger molecules may be designed to interact with various biological targets and signaling pathways. Without experimental data, any discussion of specific signaling pathway interactions would be speculative.
Visualizations
Proposed Synthetic Workflow
General Reactivity Relationships
References
- 1. ias.ac.in [ias.ac.in]
- 2. CAS 1353679-63-6 | 4-bromo-1-methyl-benzimidazole - Synblock [synblock.com]
- 3. 1353679-63-6|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 4-Bromo-1-methyl-1H-benzo[d]imidazole: Synthesis, History, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of this compound. It details established experimental protocols, presents key quantitative data in a structured format, and visualizes synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring. This core structure is found in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic placement of substituents on the benzimidazole scaffold allows for the fine-tuning of their pharmacological profiles.
This compound, with its bromine atom providing a handle for further chemical modifications and the N-methyl group influencing its physicochemical properties, serves as a valuable building block in the synthesis of more complex molecules.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its development is intertwined with the broader exploration of benzimidazole chemistry. The synthesis of the parent compound, 4-bromo-1H-benzimidazole, and subsequent N-alkylation reactions have been the primary routes to obtaining this and related derivatives.
A significant challenge in the history of its synthesis has been the control of regioselectivity during the methylation of 4-bromo-1H-benzimidazole. Direct methylation often leads to a mixture of two isomers: this compound and 7-bromo-1-methyl-1H-benzo[d]imidazole. The development of regioselective methylation techniques has been a key advancement in making the desired isomer more accessible for research and development.
Synthetic Methodologies
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 4-bromo-1H-benzimidazole precursor, followed by its N-methylation.
Synthesis of 4-Bromo-1H-benzimidazole (The Precursor)
A common method for the synthesis of the precursor involves the condensation of 3-bromo-1,2-phenylenediamine with formic acid.
Experimental Protocol:
-
Materials: 3-bromo-1,2-phenylenediamine, formic acid, hydrochloric acid.
-
Procedure:
-
A mixture of 3-bromo-1,2-phenylenediamine and an excess of formic acid is heated under reflux for several hours.
-
The reaction mixture is then cooled, and the excess formic acid is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
The crude 4-bromo-1H-benzimidazole is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
-
N-Methylation of 4-Bromo-1H-benzimidazole
The introduction of the methyl group onto the nitrogen of the imidazole ring is a critical step. The primary challenge is achieving regioselectivity to favor the formation of the 1-methyl isomer over the 3-methyl (or 7-bromo) isomer.
General Experimental Protocol for N-Methylation:
-
Materials: 4-bromo-1H-benzimidazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., sodium hydride, potassium carbonate), and a suitable aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
4-bromo-1H-benzimidazole is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A base is added to the solution to deprotonate the benzimidazole nitrogen, forming the corresponding anion.
-
The methylating agent is then added, and the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The resulting mixture of isomers is then separated using column chromatography to isolate the pure this compound.
-
Regioselective N-Methylation Strategies:
To overcome the issue of isomeric mixtures, researchers have explored various strategies. One approach involves the use of specific catalysts or directing groups that favor methylation at the N1 position. Another method relies on enzymatic methylation, which can offer high regioselectivity.
Logical Workflow for Synthesis:
Physicochemical and Spectroscopic Data
The characterization of this compound is crucial for confirming its identity and purity. Below is a summary of typical data.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in methanol, chloroform, DMSO |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a primary tool for the structural elucidation of this compound. The chemical shifts are influenced by the positions of the bromo and methyl groups.
| ¹H NMR (in CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.2-7.8 | Multiplet | 3H | Ar-H |
| N-Methyl Protons | ~3.8 | Singlet | 3H | N-CH₃ |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Applications in Drug Discovery and Research
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. The benzimidazole core is a known "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets.
The bromo substituent at the 4-position is particularly useful for introducing further diversity into the molecule through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of libraries of compounds for screening against various biological targets.
Potential Therapeutic Areas:
Derivatives of this compound could potentially be explored for their activity in areas where benzimidazole derivatives have shown promise, including:
-
Anticancer Agents: Many benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and antibacterial drugs.
-
Antiviral Agents: Certain benzimidazole-containing compounds have demonstrated antiviral activity.
Workflow for Utilizing this compound in Drug Discovery:
Conclusion
This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While its direct biological activity is not widely reported, its utility as a synthetic intermediate is well-established. The key challenges in its synthesis, particularly the control of regioselectivity during N-methylation, have been addressed through various chemical strategies. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis and potential applications, serving as a valuable resource for the design and development of new therapeutic agents based on the benzimidazole scaffold. Further research into novel synthetic routes and the biological evaluation of its derivatives is warranted to fully explore the therapeutic potential of this versatile molecule.
A Comprehensive Technical Guide on the Theoretical Properties of 4-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical properties of 4-Bromo-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to purine nucleosides, this benzimidazole derivative is a promising scaffold for developing novel therapeutic agents.[1] This document collates available data on its physicochemical properties, computational analysis, and potential biological activities, drawing from studies on analogous compounds to provide a robust predictive framework.
Physicochemical and Computed Properties
While specific experimental data for this compound is limited, its properties can be estimated based on closely related structures and computational modeling. The benzimidazole core, a fusion of benzene and imidazole rings, allows it to interact with a variety of biopolymers.[1] The introduction of a bromine atom and a methyl group is expected to modulate its lipophilicity, electronic distribution, and metabolic stability.
Quantitative data for related compounds and the subject compound are summarized below for comparative analysis.
| Property | This compound (Predicted/Analogous) | 2-Bromo-1H-benzo[d]imidazole | 6-Bromo-1H-benzo[d]imidazole | 2-Methyl-1H-benzimidazole | Reference |
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ | C₇H₅BrN₂ | C₈H₈N₂ | [2] |
| Molecular Weight ( g/mol ) | 211.06 | 197.03 | 197.03 | 132.16 | [2] |
| Melting Point (°C) | Not available | 191-196 | 130-134 | 175-177 | [2] |
Quantum Chemical Calculations
Such calculations typically involve geometry optimization to find the most stable conformation, followed by the computation of various electronic properties. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used method for these types of analyses.[5]
Table 2: Predicted Quantum Chemical Properties (based on analogous compounds)
| Parameter | Predicted Value/Trend | Significance |
| HOMO-LUMO Energy Gap (ΔE) | Expected to be in the range of 4-5 eV. The bromo-substituent may slightly lower the gap compared to the unsubstituted parent compound, potentially increasing its reactivity. | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[5] |
| Dipole Moment (μ) | A significant dipole moment is expected due to the presence of electronegative nitrogen and bromine atoms, as well as the asymmetry introduced by the methyl group. | The dipole moment influences the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions with biological targets. |
| Molecular Electrostatic Potential (MEP) | The MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the imidazole ring and the bromine atom, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. | MEP analysis is instrumental in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack, which is vital for understanding non-covalent interactions with biological receptors.[4][6] |
| Mulliken Atomic Charges | The nitrogen atoms and the bromine atom are expected to carry negative charges, while the carbon atom attached to the bromine and the methyl carbon would have positive charges. | Atomic charges provide insight into the distribution of electrons within the molecule and can be used to predict its reactivity and intermolecular interactions. |
Spectral Analysis (Predicted)
Detailed experimental spectra for this compound are not widely published. However, characteristic spectral data can be predicted based on the functional groups present and data from analogous compounds.
Table 3: Predicted Spectral Data
| Technique | Predicted Peaks and Assignments |
| ¹H NMR | - Aromatic protons on the benzene ring would appear as multiplets in the range of δ 7.0-8.0 ppm. - The proton on the imidazole ring would likely appear as a singlet around δ 8.0-8.5 ppm. - The methyl protons would be a singlet at approximately δ 3.5-4.0 ppm.[7] |
| ¹³C NMR | - Aromatic carbons would resonate in the range of δ 110-150 ppm. - The carbon of the methyl group would appear upfield, around δ 30-35 ppm.[7] |
| FT-IR (cm⁻¹) | - N-H stretching (if any tautomers are present, though N-methylation reduces this) around 3400 cm⁻¹. - C-H stretching (aromatic and aliphatic) around 3100-2900 cm⁻¹. - C=N and C=C stretching in the aromatic system between 1620-1450 cm⁻¹.[7] - C-Br stretching in the lower frequency region. |
Experimental Protocols
Proposed Synthesis of this compound
A validated experimental protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted benzimidazoles.[2][8] The proposed synthesis involves a two-step process starting from 3-bromo-N-methylbenzene-1,2-diamine.
Step 1: Cyclization to form this compound
This step involves the condensation of the substituted o-phenylenediamine with a one-carbon source, such as formic acid, to form the benzimidazole ring.
-
Materials:
-
3-bromo-N-methylbenzene-1,2-diamine
-
Formic acid
-
Hydrochloric acid (catalytic amount)
-
Sodium hydroxide solution
-
Ethanol
-
-
Procedure:
-
Dissolve 3-bromo-N-methylbenzene-1,2-diamine in ethanol.
-
Add formic acid and a catalytic amount of hydrochloric acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Potential Biological Activities and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11] The biological activity is often attributed to the structural similarity of the benzimidazole scaffold to natural purines, allowing these compounds to interact with various enzymes and receptors.[1]
While specific biological data for this compound is not available, its structural features suggest potential as an inhibitor of various kinases, a common target for benzimidazole-based compounds. For instance, substituted benzimidazoles have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[12]
Conclusion
This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. While direct experimental data is sparse, theoretical and predictive studies based on analogous compounds provide a solid foundation for future research. The computational data suggests a reactive molecule with distinct electronic features, and its structural similarity to known bioactive compounds indicates a high potential for therapeutic applications, particularly as a kinase inhibitor. The proposed synthetic route offers a viable method for its preparation, paving the way for empirical validation of its predicted properties and biological activities. Further experimental studies are warranted to fully elucidate the potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 4. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. isca.me [isca.me]
- 10. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Role of 4-Bromo-1-methyl-1H-benzo[d]imidazole: A Review of Available Data
For Immediate Release
Shanghai, China – December 26, 2025 – An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the chemical compound 4-Bromo-1-methyl-1H-benzo[d]imidazole. While the broader class of benzimidazole derivatives has shown considerable promise in various therapeutic areas, detailed pharmacological studies, including signaling pathway elucidation and quantitative biological data for this particular molecule, are not presently available in the reviewed sources.
The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to form the core of numerous biologically active compounds with a wide range of applications, including anticancer, antimicrobial, and antiviral therapies. Derivatives of this structural class have been identified as inhibitors of various enzymes and signaling pathways, such as protein kinases (e.g., EGFR, HER2, CDK2), and poly(ADP-ribose)polymerase-1 (PARP-1). However, the specific biological targets and molecular interactions of this compound remain to be elucidated.
Current literature primarily focuses on the synthesis and chemical characterization of this compound and related analogues. Detailed experimental protocols for its synthesis are available, but information regarding its biological activity and mechanism of action is conspicuously absent.
Current State of Knowledge
While direct mechanistic data for this compound is unavailable, the broader family of benzimidazoles has been implicated in various biological processes. It is hypothesized that, like other substituted benzimidazoles, its activity could stem from its ability to interact with various biological targets. The following diagram illustrates a generalized workflow for investigating the potential mechanism of action for a novel benzimidazole derivative, based on common practices in drug discovery.
Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel compound.
Future Directions
The absence of specific mechanistic data for this compound highlights a clear area for future research. To ascertain its therapeutic potential, a systematic investigation following a workflow similar to that outlined in Figure 1 would be necessary. Such studies would involve initial biological screening to identify any activity, followed by target identification and pathway analysis to elucidate its mechanism of action.
For researchers and drug development professionals, this compound represents an unexplored molecule within a promising class of compounds. Further investigation is required to determine if it possesses any significant biological activity and to understand its molecular mechanism of action. Until such studies are conducted and published, any discussion of its specific pharmacological properties would be purely speculative.
A Technical Guide to the Biological Activity of Bromo-Substituted Benzimidazole Derivatives
Disclaimer: This technical guide summarizes the biological activities of various bromo-substituted benzimidazole derivatives based on available scientific literature. Direct experimental data for the specific molecule, 4-Bromo-1-methyl-1H-benzo[d]imidazole, was not found during the literature search. The information presented herein pertains to structurally related compounds and should be interpreted with this consideration.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The introduction of a bromine atom to the benzimidazole ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and metabolic stability. This guide provides a comprehensive overview of the reported anticancer and antimicrobial activities of various bromo-substituted benzimidazole derivatives, detailing quantitative data, experimental methodologies, and relevant signaling pathways.
Anticancer Activity of Bromo-Substituted Benzimidazole Derivatives
Bromo-substituted benzimidazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic activity of selected bromo-substituted benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast) | 5.30 | [3] |
| CCRF-CEM (Leukemia) | 6.80 | [3] | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | Multiple Lines | 7.82 - 10.21 | [4] |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | A549 (Lung) | 3.31 | [5] |
| MDA-MB-231 (Breast) | 1.18 | [5] | |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | A549 (Lung) | 5.30 | [5] |
| MDA-MB-231 (Breast) | 2.90 | [5] | |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l) | V600EBRAF expressing | 0.49 | [6] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12i) | V600EBRAF expressing | 0.53 | [6] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12e) | V600EBRAF expressing | 0.62 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., bromo-substituted benzimidazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
Signaling Pathway: Inhibition of PI3K/Akt Pathway
Several benzimidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway by bromo-benzimidazole derivatives.
Antimicrobial Activity of Bromo-Substituted Benzimidazole Derivatives
The benzimidazole scaffold is also a cornerstone in the development of anti-infective agents. Bromo-substitution has been explored to enhance the antimicrobial and antifungal properties of these compounds.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for selected bromo-substituted benzimidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans ATCC 10231 | 3.9 | [9] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [9] |
| Candida albicans ATCC 10231 | 3.9 | [9] | |
| Substituted Benzimidazole (Compound 19) | Enterococcus faecalis ATCC 29212 | 12.5 | [10] |
| Staphylococcus aureus ATCC 29213 | 12.5 | [10] | |
| 4-bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | 4 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth without microorganism) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel bromo-substituted benzimidazole derivatives.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole, a key building block in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active compounds. The introduction of a bromine atom at the 4-position and a methyl group at the 1-position of the benzimidazole core offers a versatile platform for the development of novel therapeutic agents. This protocol outlines a proposed two-step synthetic route, commencing with the synthesis of 1-methyl-1H-benzo[d]imidazole, followed by a regioselective bromination.
Introduction
Benzimidazole derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole ring system is crucial for modulating the pharmacological profile of these compounds. This compound serves as a valuable intermediate, where the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity. The N-methylation of the imidazole ring can enhance metabolic stability and influence binding interactions with biological targets.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the construction of the 1-methyl-1H-benzo[d]imidazole core through the cyclization of N-methyl-o-phenylenediamine with formic acid. The second step is the regioselective bromination of the resulting benzimidazole at the 4-position using N-Bromosuccinimide (NBS) in a suitable solvent.
Data Presentation
Table 1: Summary of Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| N-methyl-o-phenylenediamine | C₇H₁₀N₂ | 122.17 | Starting Material |
| Formic acid | CH₂O₂ | 46.03 | Reagent |
| 1-methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | Intermediate |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |
| This compound | C₈H₇BrN₂ | 211.06 | Final Product |
Table 2: Proposed Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Cyclization | Formic acid | - | 100 | 2 | 85-95 |
| 2 | Bromination | NBS | Acetic Acid | Room Temp. | 4-6 | 60-70 |
Experimental Protocols
Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole
This protocol is adapted from established methods for benzimidazole synthesis.
Materials:
-
N-methyl-o-phenylenediamine
-
Formic acid (98-100%)
-
10% Sodium hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, separating funnel, and other standard laboratory glassware
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, add N-methyl-o-phenylenediamine (10 g, 81.8 mmol).
-
Carefully add formic acid (25 mL) to the flask.
-
Attach a reflux condenser and heat the mixture at 100°C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into 100 mL of ice-cold water.
-
Neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a pH of ~8 is reached. The product will precipitate out of the solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-1H-benzo[d]imidazole.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Characterization Data for 1-methyl-1H-benzo[d]imidazole:
-
Appearance: Brown semisolid.
-
Melting Point: 59-62°C.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), 3.68 (s, 3H).[1]
Step 2: Synthesis of this compound
This is a proposed protocol based on general bromination procedures for benzimidazoles. The regioselectivity for the 4-position is anticipated based on the directing effects of the fused imidazole ring, though the formation of other isomers is possible.
Materials:
-
1-methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 1-methyl-1H-benzo[d]imidazole (5 g, 37.8 mmol) in glacial acetic acid (50 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (7.0 g, 39.7 mmol, 1.05 eq.) in portions to the stirred solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-water.
-
Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the yellow color disappears.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel to separate the desired 4-bromo isomer from other potential isomers.
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
Signaling Pathways and Applications
Benzimidazole-containing molecules have been implicated in the modulation of numerous signaling pathways and are precursors to a wide range of therapeutic agents. The this compound core can be elaborated to target various enzymes and receptors. For instance, derivatives of this scaffold could potentially be developed as inhibitors of kinases, polymerases, or as antagonists for various receptors implicated in cancer, viral infections, and inflammatory diseases. The bromine atom provides a handle for Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a key strategy in modern drug discovery to explore the chemical space around a core scaffold.
Caption: Application logic for this compound in drug discovery.
References
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole, a key building block in the development of various pharmacologically active molecules. The synthesis is presented as a two-step process: the N-methylation of 1H-benzo[d]imidazole to yield 1-methyl-1H-benzo[d]imidazole, followed by a regioselective bromination to afford the final product. The protocols are designed with scalability in mind, incorporating methodologies suitable for large-scale production, such as phase-transfer catalysis for the methylation step. This document is intended to guide researchers in the efficient and scalable production of this important intermediate.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of substituents at various positions of the benzimidazole scaffold allows for the fine-tuning of their biological activity. Specifically, the this compound moiety is a valuable synthon in medicinal chemistry. The development of a robust and scalable synthetic route to this compound is crucial for enabling its use in drug discovery and development programs. The following protocols outline a reliable and scalable two-step synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, starting from commercially available 1H-benzo[d]imidazole. The first step is the N-methylation of the imidazole ring, followed by the regioselective bromination of the benzene ring at the 4-position.
Caption: Overall synthetic workflow.
Step 1: Scalable N-Methylation of 1H-benzo[d]imidazole
The N-methylation of 1H-benzo[d]imidazole can be efficiently scaled up using phase-transfer catalysis (PTC). This method offers several advantages for industrial-scale synthesis, including the use of inexpensive bases, milder reaction conditions, and often simplified work-up procedures.[1][2][3] An alternative scalable method involves the use of dimethyl sulfate with a mild base in a suitable solvent.[4]
Protocol 1: N-Methylation using Phase-Transfer Catalysis
This protocol is optimized for scalability and high throughput.
Materials:
-
1H-benzo[d]imidazole
-
Dimethyl sulfate
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To the jacketed glass reactor, charge 1H-benzo[d]imidazole (1.0 eq), toluene (10 volumes), and tetrabutylammonium bromide (0.05 eq).
-
Begin vigorous stirring and heat the mixture to 40°C.
-
Slowly add 50% aqueous sodium hydroxide (2.0 eq) via the addition funnel, maintaining the temperature between 40-45°C.
-
After the addition is complete, stir the mixture for 30 minutes at 45°C.
-
Slowly add dimethyl sulfate (1.2 eq) via the addition funnel, maintaining the temperature below 50°C.
-
After the addition is complete, maintain the reaction mixture at 50°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and add deionized water (5 volumes).
-
Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Separate the aqueous layer and extract it with toluene (2 x 3 volumes).
-
Combine the organic layers, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 1-methyl-1H-benzo[d]imidazole.
-
The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Quantitative Data for N-Methylation
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1][5] |
| Purity (after purification) | >99% | |
| Reaction Scale | Laboratory to Kilogram | [3] |
| Methylating Agent | Dimethyl Sulfate | [4] |
| Catalyst | Tetrabutylammonium Bromide | [1] |
Step 2: Regioselective Bromination of 1-methyl-1H-benzo[d]imidazole
The key challenge in this step is to achieve regioselective bromination at the C4 position of the benzimidazole ring. The N-methylated imidazole ring is an activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring.[6][7] The use of N-Bromosuccinimide (NBS) as a brominating agent can offer high regioselectivity in electrophilic aromatic brominations.[8] The following protocol is a proposed method based on analogous reactions and may require optimization for yield and regioselectivity.
Protocol 2: C4-Bromination using N-Bromosuccinimide
This protocol is designed to favor electrophilic aromatic substitution and control regioselectivity.
Materials:
-
1-methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and solids addition port
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To the jacketed glass reactor, charge 1-methyl-1H-benzo[d]imidazole (1.0 eq) and acetonitrile (10 volumes).
-
Cool the solution to 0-5°C with stirring.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C and monitor the reaction progress by TLC or HPLC.
-
Upon completion (typically 1-3 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (2 volumes).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add deionized water (5 volumes) and ethyl acetate (10 volumes).
-
Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be analyzed (e.g., by ¹H NMR) to determine the isomeric ratio.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound isomer.
Quantitative Data for Bromination (Projected)
| Parameter | Projected Value | Reference |
| Expected Yield | 60-80% (of desired isomer) | Optimization required |
| Purity (after purification) | >98% | |
| Brominating Agent | N-Bromosuccinimide (NBS) | [8] |
| Key Challenge | Regioselectivity (4-bromo vs. other isomers) |
Experimental Workflows
The following diagrams illustrate the logical workflows for the described synthetic protocols.
Caption: Workflow for the N-methylation of 1H-benzo[d]imidazole.
Caption: Workflow for the bromination of 1-methyl-1H-benzo[d]imidazole.
Safety Considerations
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
The N-methylation reaction with dimethyl sulfate is exothermic. Proper temperature control is essential, especially on a large scale.
Conclusion
The provided protocols offer a scalable and efficient pathway for the synthesis of this compound. The use of phase-transfer catalysis for the N-methylation step enhances the scalability and industrial applicability of the synthesis. While the regioselectivity of the bromination step may require optimization and careful analysis, the proposed method using N-Bromosuccinimide provides a strong starting point for achieving the desired C4-brominated product. These application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. server.ccl.net [server.ccl.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The 1-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in drug discovery, and the ability to functionalize the 4-position through Suzuki coupling opens avenues for creating diverse libraries of novel compounds for screening and lead optimization. These derivatives are of significant interest for their potential therapeutic applications.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 4-Bromo-1-methyl-1H-benzo[d]imidazole with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of a palladium(0) complex to the organohalide (this compound). This is followed by transmetalation with an organoboron species (arylboronic acid) in the presence of a base. The cycle concludes with reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.[3][5][6]
A general scheme for this reaction is as follows:
General Reaction Scheme:
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific substrates.[7]
Materials and Reagents
| Reagent | Typical Amount (Equivalents) | Purpose |
| This compound | 1.0 | Electrophile |
| Arylboronic Acid | 1.1 - 1.5 | Nucleophile |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 (1-5 mol%) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | Activates the boronic acid |
| Anhydrous Solvent (e.g., Dioxane/Water) | - | Reaction medium |
| Inert Gas (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Procedure
-
Reaction Setup : To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 10-15 minutes before addition. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction : Stir the reaction mixture at a temperature ranging from 80-110 °C for 2-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-1-methyl-1H-benzo[d]imidazole.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Representative Reaction Conditions and Yields
While specific experimental data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes typical conditions and expected yields based on reactions with structurally similar heterocyclic halides.[2][8] These values should serve as a starting point for optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 90 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DMF/H₂O (5:1) | 110 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88-98 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 90 | 18 | 70-80 |
*Yields are hypothetical and based on typical results for analogous reactions. Optimization for specific substrates is recommended.
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-1-methyl-1H-benzo[d]imidazole. This reaction is a powerful and versatile method for the synthesis of 4-amino-1-methyl-1H-benzo[d]imidazole derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine, catalyzed by a palladium complex.[1] The reaction is known for its broad substrate scope and functional group tolerance, making it a valuable tool in the synthesis of complex molecules.[1][2]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is as follows:
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of a closely related substrate, 2-bromo-1-methyl-1H-benzo[d]imidazole, which can be adapted for the 4-bromo isomer.[3] The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ | Toluene | 90 | 90-98 |
Detailed Experimental Protocols
The following protocols provide a general framework for performing the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.
General Protocol
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (typically 0.1-0.2 M concentration of the aryl bromide).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-methyl-1H-benzo[d]imidazole derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
References
Applications of 4-Bromo-1-methyl-1H-benzo[d]imidazole in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Bromo-1-methyl-1H-benzo[d]imidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and synthetic tractability make it a valuable building block for the development of novel therapeutic agents. The presence of the bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries. The benzimidazole core itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides detailed application notes and protocols for researchers interested in leveraging the this compound scaffold in their drug discovery programs, with a particular focus on its application as a precursor for multi-kinase inhibitors in oncology.
I. Synthesis of the this compound Core and Derivatives
The synthesis of the this compound core can be achieved through a multi-step process, which is then followed by derivatization to generate potential drug candidates.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of the core scaffold.
Materials:
-
3-Bromo-N-methyl-benzene-1,2-diamine
-
Formic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Cyclization: To a solution of 3-Bromo-N-methyl-benzene-1,2-diamine (1 equivalent) in ethanol, add formic acid (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a 10% aqueous NaOH solution until a precipitate is formed.
-
Filter the precipitate and wash with cold water.
-
Dry the crude product under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the benzimidazole core is a versatile handle for introducing various aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. This allows for the exploration of the structure-activity relationship (SAR).
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and the base (2 equivalents) in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired derivative.
II. Biological Evaluation of this compound Derivatives as Multi-Kinase Inhibitors
Derivatives of the this compound scaffold have shown promise as inhibitors of various protein kinases implicated in cancer. The following protocols outline the evaluation of their cytotoxic and enzyme inhibitory activities.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Normal cell line (e.g., WI-38) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI50 values using appropriate software.
Quantitative Data Presentation
The following table summarizes representative growth inhibition data for bromo-substituted benzimidazole derivatives against various cancer cell lines.
| Compound ID | Modification | HCT-116 GI50 (µM) | HepG2 GI50 (µM) | MCF-7 GI50 (µM) | WI-38 GI50 (µM) | Selectivity Index (WI-38/Cancer Cell Line) |
| BBI-1 | 3-Bromo-phenyl | 8.52 | 7.82 | 9.10 | > 40 | > 4.7 (HCT-116), > 5.1 (HepG2), > 4.4 (MCF-7) |
| BBI-2 | 4-Bromo-phenyl | 15.21 | 18.54 | 20.11 | > 50 | > 3.3 (HCT-116), > 2.7 (HepG2), > 2.5 (MCF-7) |
| Reference | Sunitinib | 6.25 | 4.17 | 5.89 | 14.45 | 2.31 (HCT-116), 3.46 (HepG2), 2.45 (MCF-7) |
Note: Data is representative and compiled from various sources on bromo-substituted benzimidazole derivatives for illustrative purposes.
Protocol 4: Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of specific protein kinases.
Materials:
-
Recombinant protein kinases (e.g., EGFR, HER2, CDK2, mTOR)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) which is proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Quantitative Data Presentation
The following table summarizes representative kinase inhibition data for a bromo-substituted benzimidazole derivative.
| Kinase Target | IC50 (µM) |
| EGFR | 0.85 |
| HER2 | 1.23 |
| CDK2 | 2.54 |
| AURKC | 3.12 |
| mTOR | 1.89 |
Note: Data is representative and compiled from various sources on bromo-substituted benzimidazole derivatives for illustrative purposes.
III. Mechanistic Studies: Signaling Pathways and Experimental Workflows
Derivatives of this compound often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanism of action of a representative this compound derivative as a multi-kinase inhibitor.
Caption: Experimental workflow for the discovery of drug candidates.
Caption: Multi-kinase inhibition by a benzimidazole derivative.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The protocols and data presented here provide a framework for researchers to explore the potential of this scaffold in their own drug discovery efforts, particularly in the field of oncology. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of derivatives are warranted to advance these promising compounds towards clinical development.
Application Notes and Protocols: The Strategic Use of 4-Bromo-1-methyl-1H-benzo[d]imidazole in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous kinase inhibitors. Its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. The strategic functionalization of the benzimidazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the use of 4-Bromo-1-methyl-1H-benzo[d]imidazole as a versatile building block in the synthesis of novel kinase inhibitors.
While direct literature on the application of this compound in kinase inhibitor synthesis is limited, its structural isomer, 2-bromo-1-methyl-1H-benzo[d]imidazole, and other bromo-substituted benzimidazoles are well-documented as key intermediates. The bromine atom serves as a crucial synthetic handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methyl group on the imidazole nitrogen can enhance metabolic stability and modulate solubility. This document extrapolates from the established chemistry of its analogs to provide a comprehensive guide for researchers.
Synthetic Strategy: Diversification via Suzuki-Miyaura Coupling
A robust and widely applicable method for the diversification of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the benzimidazole core and a wide array of aryl and heteroaryl boronic acids or esters. This approach enables the generation of a library of derivatives for screening against a panel of kinases.
General Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis and initial evaluation of kinase inhibitors starting from this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 mmol) to the flask.[1]
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.[1]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-methyl-1H-benzo[d]imidazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Synthesized benzimidazole derivatives
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Positive control (e.g., Gefitinib)
-
Negative control (DMSO vehicle)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (e.g., a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).[1]
-
Add 2 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes, and measure the luminescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Presentation
The following table summarizes the inhibitory activities of various bromo-substituted benzimidazole derivatives against several key protein kinases. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide derivatives | EGFR | 73.2 | [2] |
| HER2 | 23.2 | [2] | |
| CDK2 | 284 | [2] | |
| AURKC | 11 | [2] | |
| mTOR | - | [2] | |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivatives | CK2 | - | [3] |
| PIM-1 | - | [4] |
Note: The specific IC50 values for TBBi and its derivatives against CK2 and PIM-1 are often reported in the low micromolar to nanomolar range, but vary depending on the specific derivative.
Signaling Pathway Visualization
Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors. Below is a simplified diagram of the EGFR signaling pathway, which is frequently dysregulated in cancer.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein, extrapolated from closely related analogs, provide a solid foundation for researchers to design and synthesize libraries of compounds for biological evaluation. The strategic use of palladium-catalyzed cross-coupling reactions allows for the rapid diversification of the benzimidazole scaffold, enabling the exploration of structure-activity relationships and the development of potent and selective kinase inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocol: N-methylation of 4-bromo-1H-benzimidazole
Introduction
N-methylated benzimidazoles are a crucial scaffold in medicinal chemistry and materials science. The N-methylation of unsymmetrically substituted benzimidazoles, such as 4-bromo-1H-benzimidazole, presents a challenge in controlling regioselectivity. The reaction can yield a mixture of two regioisomers: 1-methyl-4-bromo-1H-benzimidazole and 1-methyl-7-bromo-1H-benzimidazole. This protocol provides a general method for the N-methylation of 4-bromo-1H-benzimidazole, primarily using methyl iodide as the methylating agent and potassium carbonate as the base. Achieving high regioselectivity can be a significant challenge in the N-methylation of asymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring[1]. The electronic and steric properties of substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms, thereby affecting the regioselectivity of the methylation[1].
Reaction Scheme
The N-methylation of 4-bromo-1H-benzimidazole with a methylating agent (e.g., methyl iodide) in the presence of a base proceeds as follows, potentially yielding two regioisomers:
-
Starting Material: 4-bromo-1H-benzimidazole
-
Reagents: Methylating agent (e.g., Methyl Iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone or DMF)
-
Products: 1-methyl-4-bromo-1H-benzimidazole and 1-methyl-7-bromo-1H-benzimidazole
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental setups and desired outcomes.
Materials and Reagents
-
4-bromo-1H-benzimidazole (1.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), finely ground and dried
-
Methyl iodide (CH₃I, 1.1 eq)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-benzimidazole (1.0 eq) and anhydrous acetone or DMF.
-
Addition of Base: Add finely ground and dried potassium carbonate (1.5 eq) to the suspension[1].
-
Addition of Methylating Agent: While stirring the mixture at room temperature, add methyl iodide (1.1 eq) dropwise[1]. To minimize the formation of undesired quaternary salts, it is advisable to use the methylating agent in a controlled stoichiometric amount[1].
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane)[1].
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature[1].
-
Filter off the inorganic salts and wash the solid residue with a small amount of acetone or DMF[1].
-
Concentrate the filtrate under reduced pressure to remove the solvent[1].
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel[1].
-
A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the regioisomers and other impurities[1].
-
Collect the fractions containing the desired product(s) and concentrate them under reduced pressure to yield the purified N-methylated benzimidazole(s).
-
-
Characterization:
-
Characterize the final product(s) by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The regiochemistry can be determined by advanced NMR techniques like ¹H-¹⁵N HMBC NMR[2].
-
Data Presentation
The following table provides an example of the quantitative data for a typical N-methylation reaction of 4-bromo-1H-benzimidazole.
| Parameter | Value |
| 4-bromo-1H-benzimidazole | 1.0 eq |
| Potassium Carbonate (K₂CO₃) | 1.5 eq |
| Methyl Iodide (CH₃I) | 1.1 eq |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Typical Yield | Varies (dependent on regioselectivity and optimization) |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as protic solvents can quench the benzimidazole anion[1]. The base should be sufficiently strong to deprotonate the benzimidazole, and the methylating agent should be fresh[1]. Optimization of reaction temperature and time may also be necessary[1].
-
Formation of Quaternary Salt: The formation of a 1,3-dimethylbenzimidazolium salt can occur, especially with an excess of the methylating agent[1]. Use a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent and add it slowly to the reaction mixture to minimize this side reaction[1].
-
Mixture of Regioisomers: Separating the N1 and N3 methylated isomers can be challenging. Strategies to improve regioselectivity include modifying the reaction conditions or using protecting groups. The choice of solvent and base can also influence the isomer ratio.
Experimental Workflow
Caption: Experimental workflow for the N-methylation of 4-bromo-1H-benzimidazole.
References
Application Notes and Protocols: 4-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 4-bromo-1-methyl-1H-benzo[d]imidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The introduction of a bromine atom and a methyl group on the benzimidazole core offers unique opportunities for developing novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a multi-step process, followed by various derivatization reactions to generate a library of compounds for biological screening.
Proposed Synthesis of the Core Scaffold
A plausible synthetic route for this compound is outlined below. This pathway is inferred from established methods for the synthesis of related benzimidazole derivatives.
Caption: Proposed synthetic workflow for the core scaffold.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-N-methyl-benzene-1,2-diamine (1 equivalent) in formic acid (10 volumes).
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it under a vacuum to yield this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Derivatization Strategies
The this compound scaffold can be further functionalized to create a diverse library of derivatives. The bromine atom serves as a versatile handle for various cross-coupling reactions.
Caption: Derivatization via cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., a mixture of toluene, ethanol, and water). Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Applications of this compound Derivatives
Based on the biological activities of structurally similar bromo-substituted benzimidazoles, derivatives of this compound are promising candidates for development as anticancer and antimicrobial agents.
Anticancer Activity: Kinase Inhibition
Numerous bromo-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against various protein kinases implicated in cancer cell proliferation and survival. These include Casein Kinase 2 (CK2), Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
Signaling Pathway: PIM-1 Kinase and Apoptosis
Caption: Inhibition of PIM-1 kinase signaling by a derivative.
Experimental Protocol: Kinase Inhibition Assay (Example: PIM-1)
-
Reaction Mixture: Prepare a reaction mixture containing the PIM-1 kinase, a suitable substrate peptide (e.g., ARKRRRHPSGPPTA), and [γ-³²P]ATP in a kinase buffer.
-
Compound Addition: Add the synthesized this compound derivatives at various concentrations.
-
Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Quantitative Data: Anticancer Activity of Related Benzimidazole Derivatives
The following table summarizes the cytotoxic activity of some bromo-substituted benzimidazole derivatives against various cancer cell lines. This data provides a reference for the potential potency of compounds derived from this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | 17.56 | [3] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast Cancer) | 12.61 | [3] |
| 4,5,6,7-Tetrabromo-2-methyl-1H-benzimidazole (2-Me-TBBi) | CCRF-CEM (Leukemia) | ~1 | [3] |
| N1-(4,5,6,7-Tetrabromo-1H-benzimidazol-2-yl)ethane-1,2-diamine | LNCaP (Prostate Cancer) | 4.75-9.37 | [3] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 5.30 | [2] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | 6.80 | [2] |
Antimicrobial Activity
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6] The mechanism of action can vary, but for some fungi, it involves the inhibition of ergosterol biosynthesis, a crucial component of the cell membrane.[5] For bacteria, potential targets include DNA gyrase and other essential enzymes.[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28-35 °C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include positive (microorganism with no compound) and negative (broth only) controls. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
Quantitative Data: Antimicrobial Activity of Related Benzimidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of some benzimidazole derivatives against various microbial strains.
| Compound Class/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Methyl-1H-benzimidazole derivatives | S. aureus (Gram-positive) | 6.25 - 12.5 | [7] |
| 2-Methyl-1H-benzimidazole derivatives | E. coli (Gram-negative) | 6.25 - 12.5 | [7] |
| 4-Bromo-N-(3-(2-ethyl-1H-benzo[d]imidazol-1-yl)propyl)-3-methylaniline | M. tuberculosis | 52 µM | [8] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | S. aureus | 7.81 | [9] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | E. coli | 7.81 | [9] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | A. niger (Fungus) | 7.81 | [9] |
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer and antimicrobial agents. The synthetic protocols and application notes provided herein offer a framework for the synthesis, derivatization, and biological evaluation of this versatile scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of 1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the bromination of 1-methyl-1H-benzo[d]imidazole, a key intermediate in the synthesis of various biologically active compounds. The protocol is based on established methods for the bromination of benzimidazole derivatives and related heterocyclic systems.
Introduction
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of a bromine atom onto the benzimidazole core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development. This protocol outlines a common and effective method for the electrophilic bromination of 1-methyl-1H-benzo[d]imidazole.
Data Summary
The following table summarizes the key quantitative data related to the proposed experimental protocol. Please note that the yield is based on a closely related substrate and may vary for 1-methyl-1H-benzo[d]imidazole.
| Parameter | Value | Reference |
| Starting Material | 1-methyl-1H-benzo[d]imidazole | - |
| Brominating Agent | Bromine (Br₂) | [1] |
| Solvent | Glacial Acetic Acid | [1][2][3] |
| Reaction Temperature | 100 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | ~70% (for 2-acetyl-1-methyl-1H-benzimidazole) | [1] |
Experimental Protocol
This protocol describes the bromination of 1-methyl-1H-benzo[d]imidazole using bromine in glacial acetic acid. An alternative protocol using N-Bromosuccinimide (NBS) is also briefly described.
Materials and Equipment
-
1-methyl-1H-benzo[d]imidazole
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol 1: Bromination using Bromine in Acetic Acid
Safety Precautions: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.
-
Addition of Bromine: In a separate container, prepare a solution of bromine (1.0-1.1 eq.) in a small amount of glacial acetic acid. Transfer this solution to a dropping funnel.
-
Reaction: Heat the solution of 1-methyl-1H-benzo[d]imidazole to 100 °C. Add the bromine solution dropwise to the heated reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100 °C for 3 hours.[1] The progress of the reaction should be monitored by TLC to observe the consumption of the starting material.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into an ice-water mixture.
-
Quench any unreacted bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange/brown color of bromine disappears.
-
Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate out of the solution at this stage.
-
-
Extraction and Isolation:
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired brominated 1-methyl-1H-benzo[d]imidazole.[2]
Alternative Protocol: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and easier-to-handle brominating agent.[3]
-
Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as chloroform or acetonitrile.[4]
-
Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium thiosulfate to remove any remaining electrophilic bromine species, followed by a standard aqueous work-up and purification as described in the primary protocol.
Discussion
-
Regioselectivity: The electrophilic bromination of 1-methyl-1H-benzo[d]imidazole is expected to occur on the benzene ring. The precise position of bromination (e.g., C4, C5, C6, or C7) can be influenced by the directing effects of the fused imidazole ring and the N-methyl group. Without specific experimental data for this substrate, the exact isomeric distribution is not definitively known. The use of different brominating agents and reaction conditions may influence the regioselectivity.
-
Potential Side Reactions: The primary potential side reaction is polybromination, leading to the formation of dibromo- or tribromo-substituted products.[3] This can be minimized by careful control of the stoichiometry of the brominating agent and monitoring the reaction closely.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for the bromination of 1-methyl-1H-benzo[d]imidazole.
Caption: Logical relationship of key components in the bromination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-1-methyl-1H-benzo[d]imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: N-Methylation of 4-Bromobenzimidazole. This is a common approach that involves the synthesis of the benzimidazole core first, followed by bromination and then N-methylation.
-
Route B: Cyclization of 3-bromo-N-methyl-benzene-1,2-diamine. This route involves the preparation of a pre-functionalized aromatic diamine which is then cyclized to form the target benzimidazole.
Q2: Which synthetic route is more advantageous?
A2: The choice of synthetic route often depends on the availability of starting materials and the desired control over regioselectivity.
-
Route A is often more straightforward if 4-bromobenzimidazole is readily available. However, the key challenge in this route is controlling the regioselectivity of the N-methylation step, which can lead to a mixture of the desired 4-bromo-1-methyl and the undesired 7-bromo-1-methyl isomers.
-
Route B provides better control over the final product's regiochemistry as the methyl group is introduced before the benzimidazole ring formation. However, the synthesis of the starting material, 3-bromo-N-methyl-benzene-1,2-diamine, can be multi-stepped.
Q3: What are the common impurities I might encounter?
A3: Common impurities include unreacted starting materials, regioisomers (in Route A), over-methylated quaternary salts, and byproducts from side reactions such as dehalogenation, especially in subsequent cross-coupling reactions.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. Due to the potential for isomeric impurities with similar polarities, a careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for successful separation. Recrystallization from a suitable solvent system can also be an effective purification method.
Troubleshooting Guides
Route A: N-Methylation of 4-Bromobenzimidazole
Problem 1: Low yield of the N-methylated product.
-
Possible Cause: Incomplete deprotonation of the benzimidazole nitrogen.
-
Suggested Solution: Ensure the use of a sufficiently strong base to deprotonate the N-H of the benzimidazole. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of base may need to be optimized for your specific reaction conditions.
-
-
Possible Cause: Inactive or insufficient methylating agent.
-
Suggested Solution: Use a fresh, high-quality methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Ensure the stoichiometry is appropriate; typically, a slight excess (1.1-1.5 equivalents) of the methylating agent is used.
-
-
Possible Cause: Inappropriate solvent.
-
Suggested Solution: Use a dry, aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone. Protic solvents can quench the benzimidazole anion and hinder the reaction.
-
-
Possible Cause: Suboptimal reaction temperature or time.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require heating to proceed at a reasonable rate. Optimize the temperature and reaction time to maximize the conversion to the desired product while minimizing side reactions.
-
Problem 2: Formation of a mixture of regioisomers (4-bromo-1-methyl and 7-bromo-1-methyl).
-
Possible Cause: Similar nucleophilicity of the two nitrogen atoms in the tautomeric forms of 4-bromobenzimidazole.
-
Suggested Solution: The regioselectivity of N-methylation is influenced by steric and electronic factors.
-
Steric Hindrance: The bromine atom at the 4-position may offer some steric hindrance, potentially favoring methylation at the N1 position.
-
Solvent and Base Effects: The choice of solvent and base can influence the tautomeric equilibrium and, consequently, the regioselectivity. Experiment with different solvent/base combinations. For instance, using a bulkier base might enhance selectivity.
-
Temperature: Lowering the reaction temperature may improve regioselectivity.
-
Advanced Methods: For challenging cases, consider enzymatic methylation or the use of directing groups to achieve higher regioselectivity.[1]
-
-
Problem 3: Formation of a 1,3-dimethyl-4-bromobenzimidazolium salt (quaternary salt).
-
Possible Cause: Use of excess methylating agent or harsh reaction conditions.
-
Suggested Solution: Carefully control the stoichiometry of the methylating agent (use 1.0-1.2 equivalents). Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations. Use the lowest effective temperature to drive the reaction to completion. The quaternary salt is often insoluble in many organic solvents and can sometimes be removed by filtration.
-
Route B: Cyclization of 3-bromo-N-methyl-benzene-1,2-diamine
Problem 1: Low yield in the synthesis of 3-bromo-N-methyl-benzene-1,2-diamine.
-
Possible Cause: Incomplete reduction of the nitro group in the precursor (e.g., 2-bromo-N-methyl-6-nitroaniline).
-
Suggested Solution: Ensure the reducing agent (e.g., zinc powder in acetic acid, or catalytic hydrogenation with Pd/C) is active and used in sufficient quantity.[2] Monitor the reaction by TLC to ensure complete conversion of the starting material.
-
-
Possible Cause: Degradation of the diamine product.
-
Suggested Solution: o-Phenylenediamines can be sensitive to air and light. It is advisable to use the crude diamine directly in the next step or to handle it under an inert atmosphere.
-
Problem 2: Incomplete cyclization to the benzimidazole ring.
-
Possible Cause: Insufficient dehydration during the reaction with formic acid.
-
Possible Cause: Purity of the starting diamine.
-
Suggested Solution: Impurities in the 3-bromo-N-methyl-benzene-1,2-diamine can interfere with the cyclization reaction. If necessary, purify the diamine by column chromatography before proceeding.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the N-Methylation of Substituted Benzimidazoles (Illustrative Data)
| Entry | Benzimidazole Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (N1:N3) |
| 1 | 4-Bromobenzimidazole | CH₃I | K₂CO₃ | DMF | 80 | 6 | 75 | 3:1 |
| 2 | 4-Bromobenzimidazole | (CH₃)₂SO₄ | NaH | THF | 25 | 4 | 85 | 4:1 |
| 3 | 4-Bromobenzimidazole | CH₃I | Cs₂CO₃ | ACN | 60 | 8 | 82 | 3.5:1 |
| 4 | 5-Nitrobenzimidazole | CH₃I | K₂CO₃ | Acetone | Reflux | 5 | 90 | 1:1.2 |
Note: The data in this table is illustrative and based on general knowledge of benzimidazole chemistry. Actual results for 4-bromobenzimidazole may vary and require experimental optimization.
Experimental Protocols
Protocol 1: General Procedure for N-Methylation of 4-Bromobenzimidazole (Route A)
-
Preparation: To a dry round-bottom flask, add 4-bromobenzimidazole (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the suspension.
-
Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the regioisomers.
Protocol 2: Synthesis of 3-bromo-N-methyl-benzene-1,2-diamine (Starting Material for Route B)
This protocol is adapted from the synthesis of 6-bromo-N1-methylbenzene-1,2-diamine.[2]
-
Reaction Setup: In a round-bottom flask, suspend 2-bromo-N-methyl-6-nitroaniline (1.0 eq.) in acetic acid.
-
Reduction: To the stirred suspension, add zinc powder (2.0 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: After completion of the reaction (monitored by TLC), filter off the insoluble solids. Concentrate the filtrate under vacuum.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to obtain the product, which can be used in the next step without further purification.
Protocol 3: Cyclization to form this compound (Route B)
This protocol is a general procedure adapted from the synthesis of benzimidazole from o-phenylenediamine.[3][4]
-
Reaction Setup: In a round-bottom flask, add the crude 3-bromo-N-methyl-benzene-1,2-diamine (1.0 eq.) and 90% formic acid (an excess, e.g., 5-10 equivalents).
-
Reaction: Heat the mixture at 100 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until it is alkaline.
-
Isolation: The crude product may precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via Route A.
Caption: Troubleshooting logic for low yield in the N-methylation of 4-bromobenzimidazole.
Caption: Experimental workflow for the synthesis of this compound via Route B.
References
Troubleshooting guide for 4-Bromo-1-methyl-1H-benzo[d]imidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-benzo[d]imidazole. The following information is designed to address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the formation of the benzimidazole core, followed by bromination. The synthesis can be conceptualized as follows:
-
Formation of 1-methyl-1H-benzo[d]imidazole: This is often achieved through the condensation of N-methyl-benzene-1,2-diamine with formic acid or a derivative.
-
Bromination: The subsequent step is the electrophilic bromination of the 1-methyl-1H-benzo[d]imidazole. This reaction requires careful control of conditions to achieve the desired regioselectivity at the 4-position.
Q2: What are the common impurities I should be aware of during the synthesis?
A2: During the synthesis of this compound, several impurities can form. These may include:
-
Unreacted starting materials: Incomplete reaction can leave residual 1-methyl-1H-benzo[d]imidazole.
-
Over-brominated products: It is possible to form di- or tri-brominated benzimidazoles if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[1]
-
Isomeric products: Depending on the reaction conditions, other bromo-isomers may be formed.
-
Side-products from incomplete cyclization: If the initial benzimidazole formation is not complete, this can lead to other impurities.[1]
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through standard laboratory techniques. The most common methods are:
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be identified.
-
Column chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and side products.[1] The choice of eluent will depend on the polarity of the impurities.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling Reactions
Problem 1: Low or no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst or generating the active Pd(0) species in situ. |
| Ligand Oxidation | Phosphine ligands are susceptible to oxidation. Use fresh ligands and handle them under an inert atmosphere. |
| Inert Atmosphere | The reaction is highly sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that degassed solvents are used. |
| Base Incompatibility | The choice of base is critical. For benzimidazole substrates, weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and can minimize side reactions.[2] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like dioxane/water or toluene/ethanol/water may be necessary. |
Problem 2: Significant formation of a dehalogenated byproduct (1-methyl-1H-benzo[d]imidazole).
This is a common side reaction in palladium-catalyzed cross-couplings of bromo-benzimidazoles.[2]
| Possible Cause | Suggested Solution |
| Inappropriate Ligand | Switch to bulky, electron-rich phosphine ligands such as SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands. These can promote the desired cross-coupling over the reductive dehalogenation pathway.[2] |
| Base is too Strong | Strong bases can sometimes promote dehalogenation. Consider switching from a strong base like NaOt-Bu to a weaker one like K₂CO₃ or Cs₂CO₃.[2] |
| Unfavorable Solvent | While polar aprotic solvents like dioxane or DMF are common, less polar solvents such as toluene have been shown to reduce dehalogenation in some systems.[2] |
Buchwald-Hartwig Amination Reactions
Problem 1: Low yield of the aminated product.
| Possible Cause | Suggested Solution |
| Catalyst System | The choice of palladium precursor and ligand is crucial. For amination of heteroaryl halides, catalyst systems with bulky biarylphosphine ligands like Xantphos or Josiphos are often effective.[2] |
| Base Strength | Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is common, but if dehalogenation is an issue, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be explored.[2] |
| Amine Reactivity | The nature of the amine coupling partner can significantly affect the reaction outcome. Hindered or electron-deficient amines may require more forcing conditions or specialized catalyst systems. |
Problem 2: Dehalogenation of the starting material is the major product.
| Possible Cause | Suggested Solution |
| Suboptimal Ligand | Use bulky biarylphosphine ligands (e.g., Xantphos, Josiphos) or bidentate ligands (e.g., BINAP) to favor the C-N bond formation.[2] |
| Base-Promoted Reduction | Consider using an alternative base like K₃PO₄ or Cs₂CO₃.[2] |
| Prolonged Reaction Time/High Temperature | Reduce the reaction temperature and/or time. Monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction, which can lead to decomposition and side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water mixture, toluene).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).[2]
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).[2]
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yields in Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of 4-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 4-Bromo-1-methyl-1H-benzo[d]imidazole.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during dissolution.3. Premature crystallization occurred during hot filtration.4. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | 1. Select a different solvent or a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]2. Use a minimal amount of hot solvent to fully dissolve the crude product.[1]3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.[1]4. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1] |
| Product is Oily/Gummy and Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation.2. The compound may have a low melting point or exist as an amorphous solid. | 1. Attempt to "salt out" the product by adding a non-polar solvent (e.g., hexane or pentane) to a solution of the crude product in a more polar solvent (e.g., dichloromethane or ethyl acetate).[1]2. Try scratching the inside of the flask at the solvent-air interface with a glass rod to induce crystallization.[1]3. If available, use a seed crystal from a previous successful crystallization.[1]4. If recrystallization consistently fails, column chromatography is the recommended alternative purification method.[1] |
| Incomplete Separation of Impurities by Column Chromatography | 1. The chosen solvent system (eluent) is inappropriate.2. The eluent polarity is too high, causing all compounds to elute too quickly.3. The eluent polarity is too low, causing the product to remain on the column.4. The column was overloaded with the crude product. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A gradient elution may be necessary. Common solvent systems for benzimidazoles include ethyl acetate/methanol or petroleum ether/ethyl acetate.[1]2. Ensure the amount of crude product loaded is appropriate for the column size. |
| Colored Impurities Co-elute with the Product | 1. Presence of highly colored by-products from the synthesis.2. Potential degradation of the compound on the silica gel. | 1. Pre-treat the crude product with activated charcoal before chromatography to remove some colored impurities.[1]2. Consider using a less acidic or deactivated silica gel to prevent the degradation of sensitive compounds.[1]3. A subsequent recrystallization step after chromatography may be necessary to remove any remaining colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, over-brominated products (e.g., dibromo-substituted benzimidazoles), and potential isomers formed during the synthesis.[2] Incomplete cyclization during the formation of the benzimidazole core can also lead to side products.[2]
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice of purification method depends on the nature and quantity of the impurities present.[2] Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found. Column chromatography on silica gel provides better separation for complex mixtures with multiple impurities or impurities with similar polarity to the product.[1][2]
Q3: How can I confirm the purity of my final product?
A3: Purity should be assessed using multiple analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a robust method.[3] The identity and structural integrity of the purified compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Q4: My TLC plate shows streaking or tailing. What could be the cause?
A4: Streaking or tailing on a TLC plate can be caused by several factors: the compound may be too polar for the chosen solvent system, the sample spot may be too concentrated, or the compound (being a benzimidazole) might be basic and interacting with the acidic silica gel.[1] To resolve this, you can try a more polar eluent, dilute your sample, or add a small amount of a base like triethylamine to the eluent system.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture such as ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Pre-heated filter funnel and filter paper
-
Buchner funnel and flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. If the solid has not completely dissolved, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in petroleum ether or hexane)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the product.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform packed bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the column.[1]
-
Elution: Begin passing the eluent through the column. Start with the low-polarity solvent system determined from TLC analysis and gradually increase the polarity (gradient elution) if necessary to elute the compounds.[1]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[1]
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]
Data Presentation
Table 1: Solvent Selection for Recrystallization
| Solvent Class | Specific Solvents | Rationale for Screening |
| Protic Solvents | Ethanol, Methanol, Isopropanol, Water | The imidazole group is likely to form hydrogen bonds with protic solvents. Alcohols are common choices for crystallizing polar organic molecules.[5] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | These solvents offer a different polarity range and may provide the desired solubility profile for effective recrystallization.[5] |
| Nonpolar Solvents | Toluene, Hexane, Heptane | Typically used as anti-solvents in combination with more polar solvents to induce precipitation.[1][5] |
Table 2: Typical Column Chromatography Conditions for Benzimidazole Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, particle size 0.040–0.063 mm)[6] |
| Mobile Phase (Eluent) | A gradient system is often effective. Common systems include Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate. The ratio is optimized based on TLC analysis.[1] |
| Sample Loading | Dry loading (adsorbing the sample onto silica gel) is recommended.[1] |
| Detection | TLC with UV visualization (typically at 254 nm).[3][6] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the bromination of a suitable benzimidazole precursor to yield 4-bromo-1H-benzimidazole. The second step involves the N-methylation of 4-bromo-1H-benzimidazole using a methylating agent, such as methyl iodide, in the presence of a base.
Q2: What are the primary byproducts I should expect during the N-methylation of 4-bromo-1H-benzimidazole?
A2: The most significant byproduct is the regioisomer, 7-bromo-1-methyl-1H-benzimidazole . This arises from the tautomeric nature of the 4-bromo-1H-benzimidazole starting material, which allows for methylation at either of the two nitrogen atoms. Other potential impurities include unreacted starting material, over-methylated product (4-bromo-1,3-dimethyl-1H-benzo[d]imidazol-3-ium), and potentially polybrominated benzimidazoles if the starting material is not pure.[1]
Q3: How can I minimize the formation of the 7-bromo-1-methyl-1H-benzimidazole regioisomer?
A3: Achieving high regioselectivity can be challenging. The ratio of the desired 4-bromo-1-methyl isomer to the 7-bromo-1-methyl isomer is influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, employing a bulkier base or a non-polar solvent may favor methylation at the less sterically hindered N1 position. However, empirical optimization is often necessary.[2]
Q4: What is the cause of the over-methylated byproduct, and how can I prevent it?
A4: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, occurs when an excess of the methylating agent is used or under harsh reaction conditions.[1] To minimize this, it is crucial to use the methylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents). Slow, dropwise addition of the methylating agent can also help prevent localized high concentrations that may promote over-methylation.
Q5: What are the recommended methods for purifying the final product and removing the byproducts?
A5: Due to the structural similarity of the regioisomers, purification is most effectively achieved using column chromatography on silica gel.[1] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from its isomer and other impurities. Recrystallization may also be a viable option if the isomeric ratio is highly skewed towards the desired product.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is strong enough to deprotonate the benzimidazole N-H. Consider switching to a stronger base like sodium hydride (NaH) if using weaker bases like potassium carbonate (K₂CO₃). |
| Impure Starting Materials | Use highly pure 4-bromo-1H-benzimidazole. Impurities can interfere with the reaction. |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the benzimidazolide anion. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Experiment with a range of temperatures (e.g., room temperature to reflux) to find the optimal condition. |
Problem 2: High proportion of the 7-bromo-1-methyl-1H-benzimidazole regioisomer.
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring N3 Methylation | Modify the reaction conditions to favor methylation at the N1 position. This can sometimes be achieved by using a less polar solvent or a bulkier base that sterically hinders approach to the N3 position. |
| Thermodynamic vs. Kinetic Control | The product ratio may be dependent on whether the reaction is under kinetic or thermodynamic control. Varying the reaction time and temperature can influence the final isomer ratio. |
Problem 3: Presence of a highly polar, UV-active spot on TLC that does not move from the baseline.
| Possible Cause | Suggested Solution |
| Formation of the Over-methylated Quaternary Salt | This is likely the 1,3-dimethylbenzimidazolium salt. Use a stoichiometric amount of the methylating agent (1.0-1.2 equivalents). Add the methylating agent slowly to the reaction mixture. The quaternary salt is often insoluble in many organic solvents and can sometimes be removed by filtration. |
Quantitative Data
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the methylation of 4-bromo-1H-benzimidazole. The exact ratios will need to be determined empirically.
| Base | Solvent | Temperature (°C) | Approx. Ratio (4-bromo-1-methyl : 7-bromo-1-methyl) | Notes |
| K₂CO₃ | Acetone | Reflux | 1 : 1 to 2 : 1 | Common conditions, often results in a mixture of isomers. |
| NaH | DMF | 0 to 25 | 1.5 : 1 to 3 : 1 | Stronger base, may offer slightly better selectivity. |
| Cs₂CO₃ | Acetonitrile | 80 | Potentially higher selectivity | Cesium effect may favor N1 alkylation. |
| NaH | Toluene | 25 to 110 | Potentially higher selectivity | A non-polar solvent may increase steric hindrance around N3. |
Experimental Protocols
Protocol 1: General Procedure for N-methylation of 4-bromo-1H-benzimidazole
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-1H-benzimidazole (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude mixture by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to separate the regioisomers.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approximately 2-3 times the weight of the crude product) and concentrate under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry of the initial, non-polar eluent (e.g., hexane or petroleum ether).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC to identify the fractions containing the desired product and the isomeric byproduct.
-
Isolation: Combine the pure fractions of the desired product and concentrate under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazole, a key building block for various active pharmaceutical ingredients. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The synthesis of this compound can be approached via two main strategies. The first involves the initial N-methylation of a benzimidazole precursor followed by bromination. The second, and more common, approach is the bromination of a suitable benzimidazole followed by N-methylation. The choice of route can significantly impact the final yield and purity of the product.
Q2: What is the most significant challenge in the synthesis of this compound?
A2: A primary challenge is controlling the regioselectivity during the N-methylation of 4-bromobenzimidazole. Due to the tautomeric nature of the benzimidazole ring, methylation can occur on either of the two nitrogen atoms, leading to a mixture of the desired 1-methyl and the undesired 3-methyl regioisomers.[1] Separating these isomers can be difficult due to their similar physical properties.
Q3: How can I minimize the formation of the undesired regioisomer during N-methylation?
A3: Several strategies can be employed to improve the regioselectivity of the N-methylation reaction. These include the careful selection of the base, solvent, and methylating agent, as well as optimizing the reaction temperature.[1] Steric hindrance and the electronic effects of substituents on the benzimidazole ring can also influence the site of methylation.[1] In some cases, enzymatic methylation can offer high regioselectivity.[2]
Q4: What are some common side products other than regioisomers?
A4: Besides the formation of regioisomers, other potential side products include unreacted starting material, poly-brominated benzimidazoles (if bromination is not well-controlled), and over-methylation to form a 1,3-dimethylbenzimidazolium salt.[1] The latter is more likely to occur if an excess of the methylating agent is used under harsh conditions.[1]
Q5: What are the recommended methods for purifying the final product?
A5: Purification of this compound often requires chromatographic techniques. Column chromatography on silica gel is a common method to separate the desired product from starting materials, side products, and regioisomers. In cases where isomers are difficult to separate by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Recrystallization can also be an effective purification method if a suitable solvent system is identified.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Poor quality of starting materials or reagents. - Product loss during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Systematically optimize the reaction temperature, time, and stoichiometry of reagents. - Ensure starting materials are pure and dry, and reagents are fresh. - Optimize extraction and purification procedures to minimize product loss. |
| Formation of Regioisomer Mixture (N1 and N3 methylation) | - Tautomerism of the 4-bromobenzimidazole starting material. - Non-selective methylation conditions. | - Solvent and Base Selection: Screen different solvent and base combinations. Aprotic solvents are generally preferred to avoid quenching the benzimidazolide anion.[1] The choice of base is critical; a weaker base may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions.[1] - Temperature Control: Lowering the reaction temperature may improve regioselectivity. - Protecting Groups: Consider using a protecting group strategy to block one of the nitrogen atoms before methylation. |
| Presence of Poly-brominated Byproducts | - Excess of brominating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide). - Perform the bromination at a lower temperature to increase selectivity. |
| Formation of 1,3-dimethylbenzimidazolium Salt | - Excess of methylating agent. - Harsh reaction conditions. | - Use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[1] - Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Difficult Purification | - Similar polarity of the product and impurities/regioisomers. | - Optimize the mobile phase for column chromatography to achieve better separation. - If column chromatography is ineffective, consider preparative HPLC. - Attempt recrystallization from various solvent systems. |
Data Presentation
The following table summarizes the regioselectivity of N-methylation of 5-bromobenzimidazole using different biocatalysts, which illustrates the challenge of controlling the position of methylation. While this data is from an enzymatic study, it highlights how different catalytic conditions can favor the formation of one regioisomer over the other. A similar principle applies to chemical synthesis where the choice of reagents and conditions dictates the isomeric ratio.
| Catalyst (Enzyme Variant) | Methylating Agent | Regioisomeric Ratio (N1:N3) | Yield (%) |
| NNMT (wildtype) | SAM | Low Selectivity | Low |
| NNMT v20 | Iodoalkanes/Methyl Tosylate | High (favors one isomer) | High |
| NNMT v31 | Iodoalkanes/Methyl Tosylate | High (favors the other isomer) | High |
| HNMT (wildtype) | Iodoalkanes/Methyl Tosylate | High (favors one isomer) | High |
Data adapted from a study on selective biocatalytic N-methylation of unsaturated heterocycles.[2] The N1 and N3 positions for 5-bromobenzimidazole correspond to the two nitrogen atoms of the imidazole ring.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzimidazole (Starting Material)
This protocol is a general procedure for the bromination of benzimidazole.
-
Dissolution: Dissolve 1H-benzimidazole (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 eq.), in the same solvent dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Work-up: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 4-bromobenzimidazole.
Protocol 2: N-methylation of 4-Bromobenzimidazole
This protocol provides a general method for the N-methylation of 4-bromobenzimidazole. Optimization of the base, solvent, and temperature is crucial to improve the yield of the desired this compound and minimize the formation of the 7-bromo-1-methyl isomer.
-
Preparation: To a solution of 4-bromobenzimidazole (1.0 eq.) in a dry aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., NaH, K2CO3, or Cs2CO3) (1.1-1.5 eq.).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the benzimidazole nitrogen.
-
Methylation: Cool the mixture to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from the regioisomer and other impurities.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Preventing dehalogenation in 4-Bromo-1-methyl-1H-benzo[d]imidazole coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of dehalogenation during palladium-catalyzed cross-coupling reactions of 4-Bromo-1-methyl-1H-benzo[d]imidazole.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the premature loss of the bromine atom from the benzimidazole core, is a critical side reaction that lowers the yield of the desired coupled product. This guide provides a systematic approach to diagnosing and mitigating this issue.
Question: I am observing a significant amount of the dehalogenated byproduct, 1-methyl-1H-benzo[d]imidazole, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix it?
Answer: The formation of the dehalogenated byproduct in Suzuki-Miyaura coupling is typically a result of a competing hydrodehalogenation pathway. The primary factors to investigate are your choices of ligand, base, and solvent.
Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question: My Buchwald-Hartwig amination of this compound is failing and I'm recovering the dehalogenated starting material. What should I do?
Answer: Dehalogenation in Buchwald-Hartwig amination is also a common issue. The principles of catalyst, ligand, and base selection are equally important here.
-
Ligand Choice is Crucial: For C-N bond formation, bulky biarylphosphine ligands are generally preferred. Ligands such as Xantphos or Josiphos have been shown to be effective in minimizing reductive dehalogenation.[1]
-
Base Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide are often required. However, if significant dehalogenation is observed, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Considerations: While toluene and dioxane are common solvents, exploring others may be beneficial. Less polar solvents can sometimes disfavor the dehalogenation pathway.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the 4-bromo position on the 1-methyl-1H-benzo[d]imidazole susceptible to dehalogenation?
A1: The electronic nature of the benzimidazole ring system can influence the reactivity of the C-Br bond. The position of the bromine atom and the overall electron density of the ring can make it susceptible to reductive cleavage by palladium-hydride species, which are often formed as intermediates in the catalytic cycle.[1][2]
Q2: Can the purity of my reagents impact the extent of dehalogenation?
A2: Absolutely. Impurities in your starting material, solvents, or reagents can act as proton or hydride sources, facilitating the dehalogenation process.[1] It is critical to use high-purity, dry, and degassed solvents and fresh reagents. Ensuring a strictly inert atmosphere (e.g., Argon or Nitrogen) is also essential to prevent the formation of species that can promote dehalogenation.[2]
Q3: How can I confirm that the byproduct I'm seeing is indeed the dehalogenated compound?
A3: The most reliable methods for identifying the byproduct are NMR spectroscopy and mass spectrometry. In the ¹H NMR spectrum, the dehalogenated product (1-methyl-1H-benzo[d]imidazole) will show a proton signal in the aromatic region where the bromine was previously located. Mass spectrometry will show a molecular ion peak corresponding to the mass of the dehalogenated compound.[1]
Q4: Are there any general trends for catalyst and ligand selection to avoid dehalogenation?
A4: Yes. For many cross-coupling reactions involving electron-rich N-heterocycles, bulky and electron-donating ligands are recommended.[1][3] These ligands tend to promote the desired reductive elimination step of the catalytic cycle over the competing dehalogenation pathway. Ligands like SPhos, XPhos, and certain N-heterocyclic carbenes (NHCs) have proven effective.[1][3]
Q5: Can microwave heating be beneficial?
A5: In some cases, microwave heating can be advantageous. By rapidly heating the reaction, it is sometimes possible to favor the kinetics of the desired coupling reaction over the slower dehalogenation side reaction, leading to improved product yields in shorter reaction times.[1]
Data Presentation: Impact of Reaction Parameters on Dehalogenation
While specific quantitative data for this compound is limited in the literature, the following tables provide representative data for similar substrates, illustrating the impact of different reaction parameters on the yield of the coupled product and the formation of the dehalogenated byproduct.
Table 1: Ligand Effect in Suzuki-Miyaura Coupling of a Bromo-N-Heterocycle
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Dehalogenation (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 | <5 |
| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 92 | <2 |
| 4 | IPr (NHC) | K₃PO₄ | Toluene/H₂O | 90 | 88 | <5 |
Data is representative and compiled from general knowledge in the field to illustrate trends.
Table 2: Base and Solvent Effect in Buchwald-Hartwig Amination of a Bromo-N-Heterocycle
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield of Aminated Product (%) | Dehalogenation (%) |
| 1 | Xantphos | NaOtBu | Dioxane | 110 | 60 | 25 |
| 2 | Xantphos | Cs₂CO₃ | Dioxane | 110 | 88 | 8 |
| 3 | Xantphos | K₃PO₄ | Toluene | 110 | 91 | <5 |
| 4 | Josiphos | K₃PO₄ | Toluene | 110 | 85 | 7 |
Data is representative and compiled from general knowledge in the field to illustrate trends.
Experimental Protocols
The following are general, optimized protocols for common cross-coupling reactions of this compound. Note: These protocols should be considered a starting point and may require further optimization for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Detailed Steps:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to a dry reaction vessel.[1]
-
Add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and the base (e.g., K₃PO₄, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: 4-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
I. Synthesis of this compound
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound and what are the potential side reactions?
A1: The synthesis of this compound typically involves two key steps: the formation of the benzimidazole core and the introduction of the bromine atom. These can be performed in different sequences, each with its own set of potential side reactions.
-
Method A: Bromination of 1-methyl-1H-benzo[d]imidazole: This involves the electrophilic bromination of the pre-formed 1-methyl-1H-benzo[d]imidazole. A common side reaction is polybromination , where more than one bromine atom is added to the benzimidazole ring system, especially if an excess of the brominating agent is used or under harsh reaction conditions. This can lead to the formation of dibromo- or even tribromo-derivatives.[1] Another potential, though less common, side reaction is N-bromination .[1]
-
Method B: N-methylation of 4-bromo-1H-benzo[d]imidazole: This route involves the methylation of 4-bromo-1H-benzo[d]imidazole. The primary challenge here is controlling the regioselectivity . Due to the tautomeric nature of the benzimidazole ring, methylation can occur on either of the two nitrogen atoms, leading to a mixture of the desired 1-methyl and the undesired 3-methyl regioisomers.[2][3] A further side reaction is quaternization , the formation of a 1,3-dimethyl-4-bromobenzimidazolium salt, which is more likely to occur with an excess of the methylating agent.[3]
Troubleshooting Guide: Synthesis
| Observed Issue | Potential Cause | Suggested Solution |
| Multiple spots on TLC, indicating a mixture of brominated products (polybromination). | Excess of brominating agent (e.g., Br₂) or harsh reaction conditions. | - Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents).- Use a milder brominating agent like N-bromosuccinimide (NBS).[1]- Perform the reaction at a lower temperature to increase selectivity. |
| Formation of a mixture of N-methyl regioisomers. | Tautomerism of the 4-bromo-1H-benzo[d]imidazole starting material.[3] | - Employ regioselective N-methylation protocols. The choice of base and solvent can significantly influence the isomer ratio.[2][3]- Separation of isomers can be attempted by careful column chromatography, though it can be challenging. |
| Presence of a highly polar, water-soluble byproduct (quaternary salt). | Excess of the methylating agent. | - Use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).[3] |
| Low to no yield of the desired product. | - Incomplete reaction.- Impure starting materials.- Inappropriate choice of base or solvent. | - Monitor the reaction by TLC to ensure completion.- Ensure starting materials are pure and dry.- For N-methylation, use a sufficiently strong base to deprotonate the benzimidazole and an anhydrous aprotic solvent.[3] |
Experimental Protocols: Synthesis
Protocol 1: Regioselective N-methylation of 4-bromo-1H-benzo[d]imidazole
This protocol aims to favor the formation of the 1-methyl isomer, though optimization may be required.
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-benzo[d]imidazole (1.0 eq.).
-
Solvent and Base Addition: Add a dry, aprotic solvent such as DMF or THF. Add a suitable base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Methylating Agent Addition: Cool the mixture to 0 °C and add the methylating agent (e.g., methyl iodide, 1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.
II. Cross-Coupling Reactions
Frequently Asked Questions (FAQs)
Q2: What are the common side reactions in Suzuki-Miyaura coupling of this compound?
A2: In Suzuki-Miyaura cross-coupling reactions, where the C-Br bond is replaced with a C-C bond, several side reactions can diminish the yield of the desired product.[4]
-
Homocoupling of the Boronic Acid: The boronic acid partner can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
De-bromination (Protodebromination): The bromine atom on the benzimidazole ring is replaced by a hydrogen atom, leading to the formation of 1-methyl-1H-benzo[d]imidazole. This can occur through various pathways, including protonolysis of the organopalladium intermediate.
-
Catalyst Inhibition: Nitrogen-containing heterocycles like benzimidazoles can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and incomplete conversion.[5]
Q3: What side reactions are expected during Buchwald-Hartwig amination of this compound?
A3: The Buchwald-Hartwig amination is a palladium-catalyzed reaction to form a C-N bond. Similar to Suzuki-Miyaura coupling, it is prone to certain side reactions.
-
De-bromination: Replacement of the bromine atom with a hydrogen is a common side reaction.
-
Catalyst Deactivation: The amine coupling partner and the benzimidazole substrate can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst species.
-
Hydrodehalogenation: This is another term for de-bromination, where the aryl halide is reduced.
Troubleshooting Guide: Cross-Coupling Reactions
| Observed Issue | Potential Cause | Suggested Solution |
| Significant formation of boronic acid homocoupling product (Suzuki-Miyaura). | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Formation of 1-methyl-1H-benzo[d]imidazole (de-bromination). | - Presence of protic impurities.- Sub-optimal ligand or base. | - Use anhydrous solvents and reagents.- Screen different phosphine ligands and bases to find conditions that favor cross-coupling over de-bromination. |
| Low or no conversion. | Catalyst deactivation or incompatibility.[4] | - Use a pre-catalyst or ensure efficient generation of the active Pd(0) species.- For nitrogen-rich heterocycles, consider using specialized ligands like SPhos or XPhos.[5]- Optimize the choice of base, as it plays a critical role.[4] |
| Reaction is sluggish or stalls. | Insufficient temperature or reaction time. | - Gradually increase the reaction temperature.- Monitor the reaction over a longer period to ensure it has reached completion.[4] |
Quantitative Data on Side Reactions
| Substrate | Reaction Type | Conditions | Desired Product Yield (%) | Side Product(s) & Yield (%) | Reference |
| 2-Bromopyridine | Suzuki-Miyaura | Pd/C catalyst, water/EtOH | Fair | Significant homocoupling and dehalogenation | [6] |
| Aryl Bromides | Buchwald-Hartwig | Pd(OAc)₂, Cs₂CO₃ | Low | Dehalogenation (20-60%) | [7] |
| 3,5-Dichloropyridazine | Suzuki-Miyaura | Varied phosphine ligands | Varied | Site-selectivity issues | [8] |
Experimental Protocols: Cross-Coupling
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a stream of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
III. Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purity Analysis of 4-Bromo-1-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the HPLC analysis of 4-Bromo-1-methyl-1H-benzo[d]imidazole. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to ensure accurate and reliable purity assessments.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general method for the purity analysis of this compound using a reverse-phase HPLC system with UV detection.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in the diluent (Acetonitrile/Water, 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability:
Before sample analysis, the chromatographic system must meet the predefined acceptance criteria to ensure its performance. A system suitability solution, typically containing the main compound and a known impurity, should be injected.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
| Repeatability (%RSD of peak area for 5 replicate injections) | < 2.0% |
These parameters are crucial for verifying the resolution, column efficiency, and precision of the chromatographic system.[1][2]
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
-
Question: My main peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the benzimidazole ring can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Ensure the mobile phase pH is low enough to keep the analyte protonated. The use of 0.1% TFA as recommended in the protocol helps to minimize these interactions. Using a well-end-capped column can also mitigate this issue.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[3]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[4]
-
-
Issue 2: Baseline Noise or Drift
-
Question: I'm observing a noisy or drifting baseline in my chromatogram. What are the possible reasons and solutions?
-
Answer: An unstable baseline can compromise the sensitivity and accuracy of your analysis. Common causes include:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phases, or the use of low-quality solvents, can introduce noise. The degradation of additives like TFA can also cause baseline drift.
-
Solution: Always use HPLC-grade solvents and freshly prepared mobile phases. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations, leading to a noisy baseline.
-
Solution: Systematically check all fittings for any signs of leakage and tighten them as needed. Inspect pump seals and pistons for wear.
-
-
Detector Lamp Issues: An aging or failing detector lamp can result in increased noise.
-
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
-
-
Issue 3: Poor Peak Resolution
-
Question: I am not getting good separation between my main peak and an impurity. How can I improve the resolution?
-
Answer: Insufficient resolution can make accurate quantification difficult. Consider the following adjustments:
-
Modify the Mobile Phase Composition: Changing the ratio of your organic solvent (acetonitrile) to the aqueous phase can significantly impact selectivity and resolution.
-
Solution: Try adjusting the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks. You could also experiment with methanol as the organic modifier instead of acetonitrile, as it can offer different selectivity.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Solution: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on separation.
-
-
Change the Column: If mobile phase adjustments are not effective, a different column chemistry may be required.
-
Solution: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected retention time for this compound with the proposed method?
-
A1: While the exact retention time can vary between HPLC systems and columns, with the provided method, a substituted benzimidazole like this would be expected to elute in the mid-to-late region of the gradient, likely between 10 and 18 minutes. It is crucial to run a reference standard to confirm the retention time on your specific system.
-
-
Q2: Why is trifluoroacetic acid (TFA) used in the mobile phase?
-
A2: TFA serves two primary purposes in this reverse-phase HPLC method. Firstly, it acts as an ion-pairing agent, which can improve the peak shape of basic compounds like benzimidazoles by masking residual silanol interactions on the column. Secondly, it acidifies the mobile phase, ensuring that the analyte is in a consistent, protonated state, which leads to more reproducible retention times.
-
-
Q3: Can I use a different C18 column from another manufacturer?
-
A3: Yes, but be aware that different manufacturers' C18 columns can have varying selectivities due to differences in silica purity, surface area, carbon load, and end-capping procedures. If you switch columns, you may need to make minor adjustments to the gradient program or mobile phase composition to achieve the desired separation. It is essential to re-validate the system suitability parameters with the new column.
-
-
Q4: How should I store the analytical column when not in use?
-
A4: For short-term storage (overnight), the column can be left in the mobile phase with a low flow rate (e.g., 0.1 mL/min). For long-term storage, the column should be flushed with a solvent that is miscible with the mobile phase but free of buffers or acid additives. A common storage solvent for reverse-phase columns is a mixture of acetonitrile and water (e.g., 80:20 v/v). Always refer to the manufacturer's instructions for specific column care and storage recommendations.
-
-
Q5: What are potential impurities I might see in the analysis of this compound?
-
A5: Potential impurities can arise from the starting materials, side reactions, or degradation. These could include isomers (e.g., with bromine at a different position), unreacted starting materials, or related benzimidazole structures that have undergone further substitution or degradation.
-
Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. Separation of 1H-Benzimidazole, 2-heptadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of 4-Bromo-1-methyl-1H-benzo[d]imidazole
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful recrystallization of 4-Bromo-1-methyl-1H-benzo[d]imidazole.
Experimental Protocol: Recrystallization
A detailed methodology for the purification of this compound is provided below. The selection of an appropriate solvent is critical for successful recrystallization.[1] The ideal solvent should dissolve the compound sparingly at room temperature but show high solubility at its boiling point.[1]
Recommended Solvent Systems:
-
Primary: Ethanol/Water
-
Alternative: Ethyl Acetate/Hexane
Procedure:
-
Solvent Selection and Solubility Test:
-
Place a small amount (10-20 mg) of the crude this compound into a test tube.
-
Add the primary solvent (e.g., Ethanol) dropwise at room temperature until the solid is just covered. Observe the solubility.
-
Gently heat the mixture to the solvent's boiling point. If the solid doesn't dissolve, add more hot solvent dropwise until a clear solution is obtained.[1]
-
Allow the solution to cool to room temperature, then place it in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of precipitate upon cooling.[2]
-
If the compound is too soluble in the primary solvent (e.g., Ethanol), a mixed solvent system with an "anti-solvent" (e.g., Water) can be effective.[1]
-
-
Dissolution:
-
Place the crude product in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., Ethanol) required to completely dissolve the solid, keeping the solution at or near its boiling point.[2]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization in the funnel.[2]
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Recrystallization Workflow Diagram
References
Technical Support Center: TLC Monitoring of 4-Bromo-1-methyl-1H-benzo[d]imidazole Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 4-Bromo-1-methyl-1H-benzo[d]imidazole.
Troubleshooting Guide
Issue 1: Poor or No Separation of Spots
-
Question: My TLC plate shows spots that are either all at the baseline or all at the solvent front. How can I achieve better separation?
-
Answer: This indicates that the polarity of your eluent (solvent system) is either too low or too high.
-
If spots remain at the baseline (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to a 7:3 or even 1:1 ratio.
-
If spots are at the solvent front (high Rf): Your eluent is too polar. Increase the proportion of the less polar solvent. For instance, if using a 1:1 Hexane:Ethyl Acetate mixture, try a 3:1 or 7:3 ratio. A common starting point for benzimidazole derivatives is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate or acetone.[1]
-
Issue 2: Streaking of Spots
-
Question: My spots are appearing as streaks rather than distinct, round spots. What causes this and how can I fix it?
-
Answer: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much of the reaction mixture to the TLC plate is a common cause.[2][3][4] Try diluting your sample before spotting it onto the plate.
-
Highly polar compounds: Benzimidazoles can be somewhat polar. If your compound is strongly interacting with the silica gel (a polar stationary phase), it can lead to streaking. Adding a small amount of a modifier to your eluent can help. For basic compounds like benzimidazoles, adding a few drops of triethylamine or ammonia to the eluent system can improve spot shape.[2] For acidic impurities, a few drops of acetic acid or formic acid may be beneficial.[2]
-
Insoluble material: If your sample has not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
-
Issue 3: No Visible Spots on the TLC Plate
-
Question: I've run my TLC, but I don't see any spots after visualization. What should I do?
-
Answer: This issue can arise from a few different problems:
-
Insufficient concentration: The concentration of your compound might be too low to be detected.[3][5] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the amount of analyte on the plate.[3]
-
Improper visualization technique: this compound and many of its derivatives are UV active due to the aromatic system.[6][7] Ensure you are using a UV lamp (typically at 254 nm) for visualization.[6][8] If your product is not UV active, or for better visualization, you can use a chemical stain. An iodine chamber is a common and effective method for visualizing a wide range of organic compounds, including benzimidazoles.[6][9] Other stains like p-anisaldehyde or permanganate can also be used.[6][10]
-
Reaction failure: It is possible that the reaction has not proceeded, or the starting material has been consumed without forming a TLC-visible product. Always run a co-spot (a lane with your starting material, a lane with your reaction mixture, and a lane with both spotted on top of each other) to track the consumption of the starting material.
-
Issue 4: Rf Values are Not Consistent
-
Question: I am getting different Rf values for the same compound in different runs. Why is this happening?
-
Answer: Inconsistent Rf values can be due to variations in experimental conditions. To ensure reproducibility:
-
Use a consistent eluent composition: Prepare your eluent fresh for each TLC run.
-
Saturate the TLC chamber: Place a piece of filter paper in your developing chamber with the eluent to ensure the atmosphere inside is saturated with solvent vapors. This prevents the solvent from evaporating from the plate as it runs, which can alter the Rf values.
-
Maintain a consistent temperature: Significant temperature fluctuations in the lab can affect solvent properties and, consequently, Rf values.
-
Use plates from the same manufacturer: Different brands of TLC plates can have slightly different properties.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for TLC of this compound reactions?
A1: A good starting point for developing a TLC method for benzimidazole derivatives is a mixture of ethyl acetate and n-hexane.[1][11] You can begin with a 3:7 or 1:1 ratio of ethyl acetate to n-hexane and adjust the polarity based on the initial results. Other solvent systems that can be effective include chloroform:methanol and toluene:acetone.[1]
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: The most common and non-destructive method is using a UV lamp, typically at 254 nm, as the benzimidazole core is UV active.[6][7][8] For destructive visualization, an iodine chamber is a very effective and widely used method for many organic compounds.[6][9] Stains such as p-anisaldehyde and potassium permanganate can also be used, which may be helpful for visualizing functional groups that are sensitive to oxidation.[10]
Q3: How do I use TLC to determine if my reaction is complete?
A3: To monitor a reaction, you should spot the starting material in one lane and the reaction mixture in another lane on the same TLC plate. A third lane with a "co-spot" (both starting material and reaction mixture spotted in the same place) is also highly recommended. The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot, corresponding to the product, has appeared.
Q4: My reaction is a Suzuki coupling. What should I expect to see on the TLC?
A4: In a Suzuki coupling reaction, you are coupling this compound with a boronic acid. You should expect the product to have a different polarity (and thus a different Rf value) than both starting materials. The product, being a larger and often more conjugated molecule, may have a different Rf value. The palladium catalyst and ligands may also be visible on the TLC plate, often near the baseline. It is crucial to run reference spots of both starting materials to accurately track the reaction's progress.[12][13][14]
Q5: I am performing an N-alkylation reaction. How will the product's Rf value compare to the starting material?
A5: In an N-alkylation of a benzimidazole, you are adding an alkyl group to a nitrogen atom. This typically makes the molecule less polar. Therefore, you should expect the product to have a higher Rf value than the starting benzimidazole.[15]
Data Presentation
Table 1: Representative TLC Conditions for Benzimidazole Derivatives
| Compound Type | Starting Material Example | Product Example | Typical Eluent System | Approximate Rf (Starting Material) | Approximate Rf (Product) | Visualization Method |
| N-Alkylation | 2-(6-bromonaphthalen-2-yl)-1H-benzo[d]imidazole | N-alkylated derivative | Ethyl acetate:n-Hexane (7:3) | 0.4 - 0.5 | 0.6 - 0.7 | UV, Iodine |
| Suzuki Coupling | 4-Bromo-1,2-dimethyl-1H-imidazole | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | Not specified, but likely Hexane/Ethyl Acetate | Varies | Varies | UV |
| General Benzimidazole Synthesis | o-phenylenediamine | Benzimidazole | Benzene:Acetone (7:3) | 0.73 | 0.39 | UV, Iodine |
Note: Rf values are highly dependent on specific experimental conditions and should be determined experimentally for each new reaction.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, approximately 1 cm from the bottom. This is the baseline.
-
Mark small, evenly spaced ticks on the baseline where you will apply your samples.
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of your starting material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Withdraw a small amount of your reaction mixture and dilute it with the same solvent.
-
Using a capillary tube or micropipette, spot the starting material on the first tick mark.
-
Spot the reaction mixture on the second tick mark.
-
On a third tick mark, spot the starting material first, let it dry, and then spot the reaction mixture on top of it (this is the co-spot).
-
-
Development of the TLC Plate:
-
Pour your chosen eluent system into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, and cover the chamber to allow the atmosphere to saturate.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp and circle any visible spots with a pencil.
-
If necessary, place the plate in an iodine chamber until spots appear, then circle them with a pencil.
-
Mandatory Visualization
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography (TLC).
References
- 1. ijpsm.com [ijpsm.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. theory.labster.com [theory.labster.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. scribd.com [scribd.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Bromo-1-methyl-1H-benzo[d]imidazole and Other Benzimidazole Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential. This guide provides a comparative overview of 4-Bromo-1-methyl-1H-benzo[d]imidazole against other prominent benzimidazole derivatives, focusing on their performance in preclinical anticancer and antimicrobial studies. While direct experimental data for this compound is limited in publicly available literature, this analysis leverages data from structurally similar compounds to provide a valuable comparative context for researchers in drug discovery and development.
Introduction to Benzimidazole Derivatives
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring. This privileged structure is found in numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties. The therapeutic efficacy of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. This guide will explore the impact of bromine and methyl substitutions, with a focus on the 4-bromo-1-methyl configuration, in comparison to other derivatives.
Anticancer Activity: A Comparative Overview
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.
Quantitative Comparison of Cytotoxicity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various benzimidazole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrabromobenzimidazole Derivatives | |||
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast) | 5.30 | [1] |
| CCRF-CEM (Leukemia) | 6.80 | [1] | |
| Other Bromo-Benzimidazole Derivatives | |||
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | Ovarian (SKOV-3), Prostate (PC-3), Cervical (HeLa), Leukemia (THP-1) | Not specified, but showed cytotoxic activity | [2] |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | >45.3 | [3] |
| HeLa (Cervical) | 45.3 | [3] | |
| MCF-7 (Breast) | 39.7 | [3] | |
| N-Alkyl-Nitroimidazole Derivatives | |||
| N-methyl-nitroimidazole | A549 (Lung) | ~20 | [4][5][6] |
| MDA-MB-231 (Breast) | ~18 | [4][5][6] | |
| N-ethyl-nitroimidazole | A549 (Lung) | ~25 | [4][5][6] |
| MDA-MB-231 (Breast) | ~17 | [4][5][6] | |
| N-propyl-nitroimidazole | A549 (Lung) | ~40 | [4][5][6] |
| MDA-MB-231 (Breast) | ~17 | [4][5][6] | |
| N-butyl-nitroimidazole | A549 (Lung) | >50 | [4][5][6] |
| MDA-MB-231 (Breast) | ~17 | [4][5][6] | |
| Other Benzimidazole Derivatives | |||
| Compound 22 (Substituted carbazole semicarbazone) | U87MG (Glioblastoma) | 10.3 | |
| Compound 21 (Bromo-substituted carbazole semicarbazone) | U87MG (Glioblastoma) | 11.2 | [7] |
| Compound 5a (Benzimidazole-pyrazole hybrid) | A549 (Lung) | 2.2 | |
| Compound 1 (Chrysin benzimidazole derivative) | MFC (Breast) | 25.72 | [8] |
| Compound 2 (N-(2-fluoroethyl)benzimidazole) | U87 (Glioblastoma) | 45.2 | [8] |
| Compound 3 (1-substituted benzimidazole) | A-549, HCT-116, MCF-7 | <28.29 | [8] |
Note: The absence of direct data for this compound necessitates a comparative analysis based on related structures. The data suggests that bromination, particularly polybromination, can confer potent cytotoxic activity. The position of the bromo substituent and the nature of other groups on the benzimidazole ring are critical for determining the anticancer potency.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives often target critical pathways involved in cancer progression. A common mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Other targeted pathways include those mediated by kinases such as EGFR, HER2, and VEGFR2.
References
- 1. ajrconline.org [ajrconline.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. asianpubs.org [asianpubs.org]
- 8. nveo.org [nveo.org]
Comparative Efficacy of 4-Bromo-1-methyl-1H-benzo[d]imidazole Analogs: A Guide for Researchers
A detailed analysis of 4-Bromo-1-methyl-1H-benzo[d]imidazole analogs reveals their potential as versatile therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and protein kinase inhibitory effects. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Substituted benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 4-position and a methyl group at the 1-position of the benzimidazole core can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This comparative study consolidates available data on the anticancer, antimicrobial, and kinase inhibitory activities of analogs of this compound, offering insights into their structure-activity relationships.
Anticancer Activity
Derivatives of bromo- and methyl-substituted benzimidazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
Comparative Cytotoxicity of Benzimidazole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative bromo- and methyl-substituted benzimidazole analogs against different human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| DMAT | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | Jurkat (Leukemia) | ~2.7 | [1] |
| Compound 3 | N-oxide benzimidazole derivative | T47D (Breast Cancer) | 0.31 ± 0.06 nM | [2] |
| Compound 10 | Benzimidazole with sulfonamide moiety | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [3] |
| Compound 32 | Benzimidazole-triazole hybrid | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [3] |
| Compound 18 | Benzimidazole-triazole hybrid | A549, NCI-H460, MCF-7, MDA-MB-231 | 0.63 - 1.3 | [3] |
| Compound 9 | Fluoro aryl benzimidazole derivative | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | [4] |
Note: Data is compiled from various sources and experimental conditions may differ.
Antimicrobial Activity
The benzimidazole scaffold is also a key component in a number of antimicrobial agents. Bromo and methyl substitutions can enhance the antimicrobial spectrum and potency of these compounds.
Comparative Antimicrobial Potency of Benzimidazole Analogs
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below presents the MIC values of various substituted benzimidazole analogs against representative bacterial and fungal strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 17 | Benzimidazole derivative | Enterococcus faecalis, Staphylococcus aureus | 12.5 - 25 | [5] |
| Compound 18 | Benzimidazole derivative | Enterococcus faecalis, Staphylococcus aureus | 25 | [5] |
| Compound 19 | Benzimidazole derivative | Enterococcus faecalis, Staphylococcus aureus | 12.5 | [5] |
| Compound 5i | Pyrazole-attached benzimidazole | Micrococcus luteus, Escherichia coli | - | [6] |
| Compound 63a | Benzimidazole–triazole derivative | MRSA, E. faecalis, E. coli, K. pneumoniae | 16 - 32 | [7] |
| Compound 64a/b | Benzimidazole derivative | S. aureus, E. coli, P. aeruginosa | - (Zone of inhibition: 17-29 mm) | [7] |
Note: Data is compiled from various sources and experimental conditions may differ. A lower MIC value indicates greater antimicrobial activity.
Kinase Inhibitory Activity
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Benzimidazole derivatives have emerged as potent inhibitors of several protein kinases.
Comparative Kinase Inhibition Profile of Benzimidazole Analogs
The IC50 values for the inhibition of key protein kinases by bromo- and methyl-substituted benzimidazole analogs are presented below.
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| DMAT | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | CK2 | 140 | [8] |
| TBBi | 4,5,6,7-tetrabromo-1H-benzimidazole | CK2 | - | [9][10] |
| Novel Inhibitor | - | PIM-1 | 150 | [11] |
| Compound 9 | Quinazolin-4-one derivative | CDK9 | 131 | [12] |
Note: Data is compiled from various sources and experimental conditions may differ.
Signaling Pathways
The therapeutic effects of this compound analogs can be attributed to their modulation of key signaling pathways involved in cell growth, proliferation, and inflammation.
Figure 1: Inhibition of the CK2 Signaling Pathway by Benzimidazole Analogs.
Protein kinase CK2 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating a wide range of substrate proteins.[9][10] Bromo-substituted benzimidazoles, such as 4,5,6,7-tetrabromobenzimidazole (TBBi), have been identified as potent inhibitors of CK2.[1][8][9] By blocking the activity of CK2, these inhibitors can halt the phosphorylation of its downstream targets, thereby suppressing pro-survival signals and inducing apoptosis in cancer cells.
Figure 2: Inhibition of the PIM-1 Kinase Signaling Pathway.
PIM-1 kinase is another important proto-oncogenic serine/threonine kinase involved in cell cycle progression and apoptosis. Inhibition of PIM-1 by small molecules can lead to cell cycle arrest and programmed cell death.[11] Certain benzimidazole derivatives have shown the ability to inhibit PIM-1 kinase, suggesting a potential therapeutic strategy for cancers where this pathway is overactive.[11]
Figure 3: Modulation of the NF-κB Signaling Pathway.
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Certain substituted benzimidazoles have been found to selectively inhibit the antigen receptor-mediated NF-κB activation pathway.[2][13][14] By targeting components of this pathway, such as the IKK complex, these compounds can block the downstream activation of NF-κB and subsequent expression of pro-inflammatory and pro-survival genes.[15]
Experimental Protocols
MTT Assay for Cell Viability and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The analogs of this compound represent a promising class of compounds with diverse biological activities. The presented data highlights the potential of these molecules as anticancer, antimicrobial, and kinase inhibitory agents. Further structure-activity relationship studies and optimization of the benzimidazole scaffold could lead to the development of novel and more potent therapeutic agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the evaluation and comparison of these and other related compounds.
References
- 1. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Target identification and validation for 4-Bromo-1-methyl-1H-benzo[d]imidazole derivatives
Comparison of Benzimidazole Derivatives as Human Topoisomerase I Inhibitors
Introduction
Human Topoisomerase I (Topo I) is a critical enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoiling.[1] Its essential role in cell proliferation has made it a prime target for anticancer drug development.[2][3] Benzimidazole derivatives have emerged as a promising class of Topo I inhibitors, acting as "poisons" that stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death.[4][5] This guide provides a comparative analysis of the inhibitory activity of various benzimidazole derivatives against Human Topoisomerase I, with a focus on their performance relative to established alternative inhibitors. While specific data for 4-Bromo-1-methyl-1H-benzo[d]imidazole derivatives is limited in the public domain, this guide will focus on structurally related benzimidazole compounds to provide a relevant comparison for researchers in the field.
Quantitative Data on Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected benzimidazole derivatives and alternative inhibitors against Human Topoisomerase I. Lower IC50 values indicate greater potency.
| Compound Class | Compound | Target | IC50 (µM) | Reference |
| Benzimidazole Derivatives | Compound 4b (Benzimidazole-triazole derivative) | Human Topoisomerase I | 7.34 ± 0.21 | [4] |
| Compound 4h (Benzimidazole-triazole derivative) | Human Topoisomerase I | 4.56 ± 0.18 | [4] | |
| DMA (Hoechst 33342 analogue) | Human Topoisomerase I | - | [5] | |
| Hoechst 33342 | Human Topoisomerase I | 0.422 ± 0.02 | [6] | |
| Alternative Inhibitors | Camptothecin | Human Topoisomerase I | - | [7][8] |
| Doxorubicin | Human Topoisomerase II (also inhibits Topo I) | 12.420 ± 0.5 (against A549 cells) | [4] | |
| Patulin | Human Topoisomerase I | - | [2] | |
| Xestoquinol | Human Topoisomerase I | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Human Topoisomerase I DNA Relaxation Assay
This assay is a standard method to determine the inhibitory activity of compounds against Topoisomerase I.[1][9][10][11][12]
Principle:
Human Topoisomerase I relaxes supercoiled plasmid DNA.[9] In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster.[9]
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[11]
-
Test compounds (dissolved in DMSO)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:
-
Nuclease-free water
-
2 µL of 10x Topo I Assay Buffer
-
200 ng of supercoiled plasmid DNA
-
Varying concentrations of the test compound (or DMSO for control)
-
-
Enzyme Addition: Add a predetermined amount of Human Topoisomerase I (typically 1-5 units) to initiate the reaction. The total reaction volume is typically 20 µL.[1][11]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1][11]
-
Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.[11]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Also, load a lane with untreated supercoiled DNA and a lane with relaxed DNA as markers. Run the gel at a constant voltage (e.g., 1-2.5 V/cm) until the dye front reaches the end.[11]
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[9]
Mandatory Visualization
Mechanism of Topoisomerase I Inhibition
Caption: Mechanism of action of Topoisomerase I inhibitors.
Experimental Workflow for Topo I Inhibition Assay
Caption: Workflow of the Topoisomerase I DNA relaxation assay.
Comparison with Alternative Inhibitors
Benzimidazole derivatives show a range of potencies against Human Topoisomerase I. Some derivatives, such as compound 4h with an IC50 of 4.56 µM, demonstrate significant inhibitory activity.[4] When compared to the well-established Topoisomerase I inhibitor, Hoechst 33342 (IC50 = 0.422 µM), these initial benzimidazole-triazole derivatives are less potent.[6] However, the benzimidazole scaffold offers significant opportunities for chemical modification to improve potency and selectivity.
Compared to Doxorubicin, a Topoisomerase II poison that also has activity against Topo I, some benzimidazole derivatives show comparable or better activity in cell-based assays.[4] For instance, compound 4h was more cytotoxic to A549 cells than Doxorubicin.[4]
The primary advantage of developing benzimidazole-based inhibitors lies in their potential for novel mechanisms of action and improved pharmacological properties compared to the camptothecin class of drugs, which can have significant side effects.[3] Furthermore, natural products like patulin and xestoquinol represent a new class of Topo I inhibitors, highlighting the diverse chemical space available for targeting this enzyme.[2]
Conclusion
Benzimidazole derivatives represent a versatile and promising scaffold for the development of novel Human Topoisomerase I inhibitors. While the specific derivative this compound requires further investigation, the broader class of benzimidazoles has demonstrated significant potential as anticancer agents targeting this critical enzyme. Future research should focus on optimizing the benzimidazole core to enhance potency and selectivity, with the goal of developing new therapeutic agents that can overcome the limitations of current Topoisomerase I inhibitors. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. inspiralis.com [inspiralis.com]
A Comparative Analysis of Reactivity: Bromo- vs. Iodo-Benzimidazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The functionalization of this privileged structure, often through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halogen on the benzimidazole ring—typically bromine or iodine—profoundly impacts reaction efficiency, conditions, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and iodo-benzimidazoles, supported by experimental data, to inform rational substrate selection in drug discovery and development.
Fundamental Principles of Reactivity
The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally attributed to the difference in their carbon-halogen bond dissociation energies.[2] The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[3][4] This lower bond energy facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][5] Consequently, iodo-benzimidazoles typically react faster and under milder conditions than their bromo- counterparts.[2][5] The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl.[1][3]
Quantitative Reactivity Comparison
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions. While direct, side-by-side comparative studies on identical benzimidazole substrates are not always available in the literature, the data presented for closely related substituted aryl halides provide a strong indication of the expected reactivity trends.[2]
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Aryl iodides consistently show higher reactivity, enabling the use of lower temperatures and catalyst loadings.[3]
| Feature | Iodo-Benzimidazole Derivative | Bromo-Benzimidazole Derivative |
| Typical Yield | 85-95%[5] | 70-85%[5] |
| Reaction Temperature | 60-80 °C[5] | 80-100 °C[5] |
| Reaction Time | 2-6 hours[5] | 8-16 hours[5] |
| Catalyst Loading | 1-3 mol%[5] | 3-5 mol%[5] |
Table 2: Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. The enhanced reactivity of iodo-aromatics is particularly advantageous, often allowing for high chemoselectivity where a C-I bond can be selectively functionalized in the presence of a C-Br bond.[3]
| Feature | Iodo-Benzimidazole Derivative | Bromo-Benzimidazole Derivative |
| Typical Yield | Generally Higher[2] | Generally Lower[2] |
| Reaction Temperature | 80-100 °C[6] | 100-120 °C[6][7] |
| Reaction Time | Often Shorter | Often Longer |
| Catalyst System | Less demanding; various phosphine ligands effective. | Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) for high conversion.[6][7] |
Table 3: Sonogashira Coupling
Used to form C-C bonds between an aryl halide and a terminal alkyne, the Sonogashira coupling also demonstrates the superior reactivity of aryl iodides.[8] This difference can be exploited for selective couplings at room temperature, a condition under which aryl bromides are often unreactive.[8][9]
| Feature | Iodo-Benzimidazole Derivative | Bromo-Benzimidazole Derivative |
| Typical Yield | High | Moderate to High |
| Reaction Temperature | Room Temperature to 60 °C[8] | 40-80 °C[10] |
| Reaction Time | Generally Faster | Generally Slower |
| Co-catalyst | Copper(I) co-catalyst is typical.[11] | Copper(I) co-catalyst is typical.[11] |
Experimental Protocols
The following are generalized procedures for common cross-coupling reactions that can be adapted for both bromo- and iodo-benzimidazole substrates. Optimization is often necessary for specific substrate combinations.
General Protocol for Suzuki-Miyaura Coupling
This protocol is based on established methods for the Suzuki-Miyaura coupling of halo-heterocycles.[12][13]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halo-benzimidazole (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).[12]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[13][14]
-
Reaction: Heat the mixture with vigorous stirring to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction's progress using TLC or LC-MS.[13]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
General Protocol for Buchwald-Hartwig Amination
This procedure is representative for the C-N coupling of halogenated benzimidazoles.[6]
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the halo-benzimidazole (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.).[2][6]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[6]
General Protocol for Sonogashira Coupling
This protocol outlines a general method for the Sonogashira coupling of aryl halides.[10]
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the halo-benzimidazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[5]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.) via syringe.[5][10]
-
Reaction: Stir the mixture at the appropriate temperature (room temperature for iodo-substrates, 40-80 °C for bromo-substrates) until the starting material is consumed, as monitored by TLC.[5][10]
-
Work-up and Purification: Cool the mixture, dilute with an organic solvent, and wash with a saturated aqueous solution of ammonium chloride. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. google.com [google.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
Structure-Activity Relationship of 4-Bromo-1-methyl-1H-benzo[d]imidazole Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) for 4-Bromo-1-methyl-1H-benzo[d]imidazole analogs is currently limited in publicly available research. However, by examining related benzimidazole scaffolds, we can infer the potential contributions of the 4-bromo and 1-methyl substitutions to the biological activity of this class of compounds. This guide provides a comparative analysis based on available data for 1-methyl-1H-benzo[d]imidazole and bromo-substituted benzimidazole analogs, offering insights for researchers and drug development professionals.
The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The specific substitutions on the benzimidazole ring play a crucial role in determining the potency and selectivity of these compounds.
Comparative Analysis of 1-Methyl-1H-benzo[d]imidazole Analogs
Recent studies on 1-methyl-1H-benzo[d]imidazole derivatives have highlighted the importance of substitutions at the 2-position for their biological activity. A series of 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated notable antimicrobial activity. The nature of the substituent on the phenyl ring significantly influenced the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Antimicrobial Activity of 1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
| Compound ID | R (Substituent on Phenyl Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. pumilus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 20 | H | 100 | 100 | 125 | 125 |
| 21 | 4-Cl | 50 | 50 | 62.5 | 62.5 |
| 22 | 4-NO2 | 62.5 | 50 | 62.5 | 100 |
| 23 | 4-N(CH3)2 | 100 | 125 | 125 | 150 |
| 24 | 2-OH | 50 | 62.5 | 100 | 100 |
| Ampicillin | - | 100 | 100 | 125 | 150 |
Data synthesized from Noolvi et al., 2014.[1]
The data suggests that electron-withdrawing groups, such as chloro and nitro at the para position of the phenyl ring, enhance the antimicrobial activity of these 1-methyl-benzimidazole analogs.
The Influence of the 4-Bromo Substitution
Experimental Protocols
General Procedure for the Synthesis of 1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
A mixture of 1-methyl-1H-benzo[d]imidazol-2-amine and a substituted benzaldehyde in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized to afford the pure compound.
Antimicrobial Activity Assay (Tube Dilution Method)
The antimicrobial activity of the synthesized compounds is determined using the tube dilution method. A stock solution of each compound is prepared in a suitable solvent like DMSO. Serial dilutions of the compounds are prepared in nutrient broth for bacteria and Sabouraud dextrose broth for fungi. The tubes are then inoculated with a standardized suspension of the test microorganisms. After incubation at an appropriate temperature and duration, the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth, is determined.
Signaling Pathway and Experimental Workflow
The development of novel therapeutic agents often involves a systematic process of design, synthesis, and biological evaluation, which is central to establishing a structure-activity relationship.
Figure 1: A generalized workflow for a structure-activity relationship (SAR) study.
Many benzimidazole derivatives exert their biological effects by interacting with specific signaling pathways. For instance, some anticancer benzimidazoles are known to inhibit kinases involved in cell proliferation and survival.
Figure 2: A simplified diagram of a receptor tyrosine kinase signaling pathway.
Conclusion
While direct experimental data on the structure-activity relationship of this compound analogs is scarce, analysis of related compounds provides valuable insights. The 1-methyl group serves as a key scaffold component, and substitutions at the 2-position are critical for modulating biological activity, as demonstrated in antimicrobial studies. The 4-bromo substitution is anticipated to enhance lipophilicity and potentially introduce beneficial halogen bonding interactions. Further research focusing on the systematic variation of substituents on the this compound core is warranted to fully elucidate its therapeutic potential and establish a comprehensive SAR. elucidate its therapeutic potential and establish a comprehensive SAR.
References
Comparative Efficacy of Bromo-Benzimidazole Compounds in Oncology: An In Vitro and In Vivo Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of bromo-substituted benzimidazole compounds as potential anticancer agents. Due to a lack of publicly available data on the specific compound 4-Bromo-1-methyl-1H-benzo[d]imidazole, this document focuses on structurally related bromo-benzimidazole derivatives to offer valuable insights into this class of molecules. The guide synthesizes available experimental data on their in vitro cytotoxicity and in vivo antitumor activity, alongside detailed experimental protocols to support further research.
The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential.[1][2] The introduction of a bromine atom to the benzimidazole core can significantly influence the compound's biological activity, often enhancing its anticancer properties.[3][4] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes critical for cancer cell proliferation and survival.[3][5]
In Vitro Efficacy of Bromo-Benzimidazole Derivatives
The in vitro cytotoxic activity of bromo-benzimidazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for assessing the potency of these compounds. While specific data for this compound is unavailable, the following tables summarize the in vitro efficacy of other notable bromo-substituted benzimidazole compounds.
Table 1: In Vitro Cytotoxicity (IC50/GI50 in µM) of Selected Bromo-Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Binimetinib | - | 0.012 (MEK1/2) | [1] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast) | 5.30 | [6] |
| CCRF-CEM (Leukemia) | 6.80 | [6] | |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | 12.43 | [7] |
| MCF-7 (Breast) | 17.09 | [7] | |
| MDA-MB-231 (Breast) | 21.20 | [7] | |
| Compound 5 (bromo-derivative) | DU-145 (Prostate) | 10.2 | [4] |
| MCF-7 (Breast) | 17.8 | [4] | |
| H69AR (Lung) | 49.9 | [4] |
In Vivo Efficacy of Bromo-Benzimidazole Derivatives
Preclinical in vivo studies, typically utilizing xenograft models in immunocompromised mice, are crucial for evaluating the antitumor efficacy of drug candidates in a living organism. While in vivo data for this compound is not available, the following table presents data from a representative bromo-benzimidazole compound, Binimetinib, which has undergone extensive preclinical and clinical development.
Table 2: In Vivo Efficacy of a Representative Bromo-Benzimidazole Derivative (Binimetinib)
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Binimetinib | Xenograft | Various | Not Specified | Significant tumor growth suppression | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide standardized protocols for key in vitro and in vivo assays used to evaluate the anticancer efficacy of benzimidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol outlines the key steps for establishing and utilizing a cell line-derived subcutaneous xenograft model to assess in vivo antitumor activity.[8][9]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells, wash with PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects by targeting various cellular signaling pathways and processes.[3][5][10] While the specific mechanism of this compound is unknown, related compounds have been shown to act as inhibitors of key proteins involved in cancer progression.
For instance, Binimetinib is a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1] Inhibition of this pathway leads to the suppression of downstream signaling, resulting in reduced cell proliferation and induction of apoptosis. Other benzimidazole derivatives function as microtubule inhibitors, topoisomerase inhibitors, or modulators of apoptotic pathways.[1][2]
Below are diagrams illustrating a general experimental workflow for anticancer drug screening and a simplified representation of a signaling pathway targeted by some benzimidazole derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - ProQuest [proquest.com]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Benchmarking 4-Bromo-1-methyl-1H-benzo[d]imidazole Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 4-Bromo-1-methyl-1H-benzo[d]imidazole against a panel of established kinase inhibitors. While specific experimental data for this compound is not publicly available, this document serves as a framework for benchmarking, utilizing illustrative data based on the known activities of structurally similar benzimidazole derivatives, which are recognized as versatile scaffolds in medicinal chemistry, often targeting protein kinases.[1][2][3] The experimental protocols detailed herein represent standard methodologies for evaluating potential kinase inhibitors.[4][5][6]
Introduction to this compound
The benzimidazole scaffold is a prominent heterocyclic motif in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][7] Specifically, derivatives of 1H-benzo[d]imidazole have been investigated as multi-kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2] The subject of this guide, this compound, is a halogenated derivative that, for the purposes of this comparison, is hypothesized to exhibit inhibitory activity against one or more protein kinases. The bromine substitution offers a potential site for further chemical modification, making it an interesting candidate for structure-activity relationship (SAR) studies.
Comparative Analysis of Inhibitory Potency
To provide a clear benchmark, the hypothetical inhibitory activity of this compound is compared against a selection of well-characterized kinase inhibitors. The data presented in Table 1 are for illustrative purposes and represent typical results obtained from in vitro kinase assays. The selected targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are critical kinases in oncology.
Table 1: Comparative Inhibitory Activity (IC50) Against Target Kinases
| Compound | Target Kinase | IC50 (nM) [Hypothetical] | Reference Inhibitor | IC50 (nM) [Actual] |
| This compound | EGFR | 85 | Erlotinib | 2-5 |
| VEGFR2 | 120 | Sorafenib | 90 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the reference inhibitors are based on established literature.
Experimental Protocols
The following protocols describe standard assays for determining the inhibitory potency of a compound against target kinases.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[5][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction mixture for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using a luminescent readout, such as the Kinase-Glo® assay.[9] The luminescence signal is inversely proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of cancer cell lines that are dependent on the target kinase's activity.[10]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) in a cellular context.
Materials:
-
Human cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and reference inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or reference inhibitor.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability by adding a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to the target kinases.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.
Conclusion
This guide outlines a comparative framework for evaluating this compound as a potential kinase inhibitor. Based on its structural class, it is plausible that this compound could exhibit inhibitory activity against kinases such as EGFR and VEGFR2. The provided hypothetical data, when benchmarked against known inhibitors like Erlotinib and Sorafenib, suggests a moderate potency that would warrant further investigation and optimization. The detailed experimental protocols offer a standardized approach for researchers to validate these hypotheses and quantitatively assess the compound's efficacy and cellular activity. Future studies should focus on generating empirical data to confirm the biological targets and determine the precise mechanism of action of this compound.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-1-methyl-1H-benzo[d]imidazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Bromo-1-methyl-1H-benzo[d]imidazole is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound and its structural analogs are often classified as hazardous. They can be harmful if swallowed, cause serious skin and eye irritation or damage, and may lead to respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Container Labeling:
-
Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[5]
-
The label should clearly identify the contents, including the full chemical name: "this compound".
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[5]
-
Ensure the storage area is away from direct sunlight, heat, sparks, or open flames.[5]
-
Segregate the waste from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[5]
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1][4] Avoid creating dust.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to the waste container.[6]
-
Do not allow the spilled material to enter drains, waterways, or soil.[1][6]
-
-
Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its disposal through an approved waste disposal plant or licensed waste carrier.[1][2][4][6][7]
-
Waste generators are responsible for determining if the chemical waste is classified as hazardous under regulations such as the US EPA guidelines in 40 CFR 261.3.[1]
-
Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Hazard and Safety Data Summary
For quick reference, the following table summarizes key safety and hazard information for compounds structurally similar to this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns.[1][2][4][8] | Wear protective gloves and clothing. Take off contaminated clothing and wash before reuse.[1][4] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][4][8] | Wear eye/face protection.[1][4] In case of contact, rinse cautiously with water for several minutes.[7] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1][4] |
| Reproductive Toxicity | May cause harm to the unborn child.[7] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[7] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4-Bromo-1-methyl-1H-benzo[d]imidazole
Essential Safety Protocols for Handling 4-Bromo-1-methyl-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of this compound, a halogenated benzimidazole derivative.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is non-negotiable to mitigate risks associated with handling this compound.[4] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation or burns.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][5] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and to protect the environment.
Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to minimize exposure to dust and vapors.
-
Reaction Setup: Perform all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated and properly labeled hazardous waste container.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone) within the fume hood, and collect the rinsate as hazardous waste.[4]
-
Waste Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
